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  • Product: 3-Bromo-5-chloro-2-methoxyaniline HCl
  • CAS: 1820674-87-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 3-Bromo-5-chloro-2-methoxyaniline HCl: A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary The compound 3-Bromo-5-chloro-2-methoxyaniline hydrochloride (BCMA·HCl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

The compound 3-Bromo-5-chloro-2-methoxyaniline hydrochloride (BCMA·HCl) represents a highly functionalized, polyhalogenated aniline derivative. Molecules bearing this specific structural motif—combining steric bulk, potent inductive electron withdrawal, and localized lipophilicity—are highly valued as building blocks in the synthesis of kinase inhibitors and advanced agrochemicals.

However, the physicochemical behavior of BCMA·HCl is complex. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing halogens fundamentally alters the basicity of the aniline nitrogen. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will dissect the causality behind its physicochemical properties and provide self-validating analytical protocols to accurately characterize this compound during early-phase development.

Structural & Electronic Causality

To predict and measure the behavior of BCMA·HCl, we must first deconstruct the electronic effects of its substituents on the aniline core:

  • The Amine Core (-NH₂ / -NH₃⁺): Unsubstituted aniline has a pKa of ~4.6. In BCMA·HCl, the amine is protonated. Because the free base is exceptionally weak, the HCl salt is highly susceptible to disproportionation (free-basing) in aqueous media.

  • C2 Methoxy Group (-OCH₃): Exhibits a dual effect. Through resonance (+R), it donates electron density, but its proximity to the amine introduces steric hindrance and inductive withdrawal (-I).

  • C3 Bromo (-Br) & C5 Chloro (-Cl) Groups: Both halogens exert powerful inductive electron withdrawal (-I) across the aromatic system. This drastically pulls electron density away from the nitrogen lone pair, significantly suppressing the pKa of the conjugate acid.

Because of this intense electron withdrawal, the predicted pKa of BCMA·HCl drops to approximately 2.8 - 3.2 . Consequently, the salt will only remain intact in highly acidic environments (pH < 2.0). If introduced to physiological pH (7.4), the compound will rapidly deprotonate, drastically reducing its aqueous solubility. Understanding this is critical for formulation and assay design.

Physicochemical Data Summary

The following table synthesizes the predicted and calculated physicochemical parameters for BCMA·HCl, serving as a baseline for analytical method development.

ParameterValue / DescriptionCausality / Implication
Molecular Formula C₇H₇BrClNO · HCl (C₇H₈BrCl₂NO)Polyhalogenated salt; requires careful mass spectrometry tuning.
Molecular Weight 272.95 g/mol Moderate MW; excellent ligand efficiency potential.
pKa (Conjugate Acid) ~3.0 ± 0.2Weak base due to -I effects of Br and Cl. Prone to disproportionation.
LogP (Free Base) ~2.8 - 3.1Lipophilic due to halogens. High membrane permeability.
Aqueous Solubility (pH 1.2) > 10 mg/mLHigh solubility as the fully protonated HCl salt.
Intrinsic Solubility ( S0​ ) < 0.1 mg/mL (at pH 7.4)Poor solubility due to deprotonation and high crystal lattice energy.

Analytical Workflows and Methodologies

To empirically validate the properties of BCMA·HCl, standard aqueous techniques often fail due to the compound's low intrinsic solubility and weak basicity. The protocols below are designed as self-validating systems , ensuring that data artifacts (such as precipitation during titration) are caught and mitigated.

pKa Determination via UV-Metric Titration

Potentiometric titration is unreliable for compounds with a pKa < 3.0 and low aqueous solubility. Therefore, a UV-metric approach using cosolvent extrapolation is the gold standard, in accordance with .

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10.0 mg of BCMA·HCl in 10 mL of spectroscopic-grade methanol to ensure complete dissolution of the free base.

  • Background Electrolyte: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Cosolvent Titration: Prepare three distinct solvent ratios (e.g., 30%, 40%, and 50% Methanol/Water). Titrate each solution from pH 1.0 to 6.0 using standardized 0.5 M HCl and 0.5 M KOH.

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

    • Self-Validation Check: You must observe sharp isosbestic points. The presence of isosbestic points confirms that only two species (protonated and unprotonated) are in equilibrium, ruling out degradation or precipitation.

  • Data Processing: Calculate the apparent pKa ( psKa​ ) for each cosolvent ratio. Apply the Yasuda-Shedlovsky extrapolation method (plotting psKa​+log[H2​O] vs. 1/ϵ ) to determine the true aqueous pKa at 0% cosolvent.

Thermodynamic Solubility & Disproportionation Assessment

Because BCMA·HCl is the salt of a weak base, measuring its solubility is not a simple dissolution test. We must monitor for salt disproportionation—the phenomenon where the salt dissolves, the local pH rises above the pKa, and the insoluble free base precipitates out. This aligns with .

Step-by-Step Protocol:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Equilibration: Add an excess of BCMA·HCl solid (approx. 50 mg) to 5 mL of each medium in sealed glass vials. Agitate at 300 RPM at 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for non-specific membrane binding.

  • Quantification: Dilute the filtrate and analyze via RP-HPLC-UV against a standard calibration curve.

  • Solid-State Verification (Critical): Recover the residual solid from the FaSSIF vial. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Check: Compare the XRPD pattern of the residual solid to the starting BCMA·HCl material. A shift in the diffraction pattern indicates that the HCl salt has disproportionated into the free base.

Visualizing the Workflows and Speciation

To effectively manage the development of BCMA·HCl, cross-functional teams must understand both the analytical pipeline and the chemical behavior of the molecule in solution.

Integrated Profiling Workflow

G A BCMA·HCl API / Intermediate B UV-Metric pKa Determination A->B C Thermodynamic Solubility (Shake-Flask) A->C D LogD / LogP (Shake-Flask / HPLC) A->D E Data Synthesis & Formulation Strategy B->E C->E D->E

Integrated physicochemical profiling workflow for BCMA·HCl.

pH-Dependent Speciation and Disproportionation

G Salt BCMA·HCl (Solid) Stable at low pH Dissolution Dissolution in Water (pH drops to ~2-3) Salt->Dissolution Protonated Protonated Species [BCMA-NH3]+ Dissolution->Protonated Deprotonated Free Base [BCMA-NH2] Protonated->Deprotonated pH > 3.0 Deprotonated->Protonated pH < 3.0 Precipitation Precipitation of Free Base (If S0 is exceeded) Deprotonated->Precipitation [Free Base] > S0

pH-dependent speciation and disproportionation risk of BCMA·HCl in aqueous media.

Stability and Handling Considerations

Anilines are generally prone to oxidative degradation, turning dark brown or purple upon prolonged exposure to air and light. However, the polyhalogenation in BCMA·HCl provides a protective effect . The strong electron-withdrawing nature of the bromine and chlorine atoms reduces the electron density of the aromatic ring, making it significantly less susceptible to electrophilic attack and auto-oxidation compared to electron-rich anilines (like standard anisidines).

Despite this stabilization, the compound should be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow photolytic cleavage of the carbon-bromine bond, which can occur over extended periods of UV exposure.

References

  • Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition) Source: John Wiley & Sons URL:[Link]

  • OECD Guideline 112: Dissociation Constants in Water Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Exploratory

Comprehensive NMR Characterization of 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride: Predictive Methodologies and Spectral Assignments

Molecular Topology & The Anisotropic Environment 3-Bromo-5-chloro-2-methoxyaniline hydrochloride is a densely functionalized poly-substituted benzene ring. From an analytical perspective, the molecule presents a highly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Topology & The Anisotropic Environment

3-Bromo-5-chloro-2-methoxyaniline hydrochloride is a densely functionalized poly-substituted benzene ring. From an analytical perspective, the molecule presents a highly anisotropic electronic environment due to the competing inductive (-I), resonance (+M), and steric effects of its four substituents.

As a hydrochloride salt, the primary amine is protonated to form an anilinium ion (-NH3+). This protonation fundamentally alters the electron density of the aromatic ring. Unlike a free amine (-NH2), which is a strong pi-donor, the -NH3+ group acts as a powerful sigma-withdrawing group and cannot participate in resonance. Furthermore, the methoxy group (-OCH3) at C2 is flanked by two bulky substituents (the -NH3+ group at C1 and the -Br atom at C3). This di-ortho substitution forces the methoxy methyl group out of the aromatic plane, breaking p-pi conjugation and significantly altering its carbon chemical shift .

Understanding these causal relationships is critical for accurate spectral assignment, moving beyond basic empirical prediction into structurally aware NMR interpretation.

Step-by-Step Methodology: High-Fidelity Acquisition & Self-Validating Protocol

To ensure absolute confidence in the spectral assignments, a single 1D NMR spectrum is insufficient. The following protocol establishes a self-validating system by combining high-resolution acquisition with an in-situ chemical titration to orthogonally verify the assignment of the aromatic protons.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the target HCl salt in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected over CDCl3 or D2O because it readily dissolves polar hydrochloride salts and, crucially, lacks exchangeable deuterons. This prevents the rapid H/D exchange of the -NH3+ protons, allowing them to be observed as a broad downfield singlet, which is diagnostic of the salt form .

Step 2: Primary Acquisition
  • Procedure: Acquire a 1H spectrum (16 scans, d1​ =2s) and a 13C{1H} spectrum (1024 scans, d1​ =2s) at 298 K. Reference the spectra to the residual DMSO solvent peaks (1H: 2.50 ppm; 13C: 39.52 ppm).

  • Procedure: Acquire multiplicity-edited HSQC and HMBC spectra to map direct and long-range C-H connectivities.

Step 3: Self-Validating Titration (In-situ Free-basing)
  • Procedure: After acquiring the initial data, add ~5 mg of solid sodium carbonate (Na2CO3) directly into the NMR tube. Sonicate for 5 minutes to facilitate heterogeneous neutralization, then re-acquire the 1H spectrum.

  • Causality: Neutralization converts the strongly electron-withdrawing -NH3+ group back to a strongly electron-donating -NH2 group. The proton ortho to this group (H6) will experience a massive upfield shift ( Δδ≈−1.1 ppm), whereas the para proton (H4) will shift significantly less ( Δδ≈−0.8 ppm). This dynamic differential shift definitively locks the assignment of H4 versus H6 without requiring complex 3D NMR.

Workflow A 1. Sample Prep (15mg HCl salt in Anhydrous DMSO-d6) B 2. Primary Acquisition (1D 1H, 1D 13C, HSQC, HMBC) A->B C 3. Initial Assignment (Map C-H connectivities) B->C D 4. In-situ Titration (Add solid Na2CO3 to NMR tube) C->D E 5. Orthogonal Validation (Track Δδ upfield shifts for H4/H6) D->E

Self-validating NMR workflow utilizing in-situ free-basing for signal confirmation.

1H NMR Spectral Data & Causality Analysis

The aromatic region of this molecule contains only two protons: H4 and H6. Because they are meta to one another, they will appear as two doublets with a characteristic 4J coupling constant of ~2.2 Hz.

Table 1: Predicted 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
-NH3+ 9.50 – 10.50Broad Singlet (bs)-3HHighly deshielded by positive charge; broad due to quadrupolar 14N relaxation.
H4 ~7.62Doublet (d)2.21HDeshielded by the ortho halogens (-Br, -Cl).
H6 ~7.57Doublet (d)2.21HOrtho to the -NH3+ group.
-OCH3 ~3.85Singlet (s)-3HTypical methoxy range; slightly deshielded due to steric out-of-plane rotation.

Mechanistic Insight: Differentiating H4 and H6 purely by 1H NMR is challenging because their chemical shifts are nearly identical. However, by leveraging 2D HSQC data, we can trace these protons back to their attached carbons. As detailed in the next section, the carbon shifts for C4 and C6 are vastly different, providing a clear pathway for assignment .

13C NMR Spectral Data & The Ortho-Steric Effect

The 13C NMR spectrum provides a much wider dispersion of signals, revealing the profound impact of heavy atoms and steric hindrance on the molecule's electronic structure.

Table 2: Predicted 13C NMR Assignments (DMSO-d6, 100 MHz)
PositionShift (δ, ppm)TypeAssignment Rationale
C2 (C-OMe) ~155.5CqStrongly deshielded by the electronegative oxygen atom.
C4 (CH) ~135.2CHPara to -NH3+, ortho to halogens. Highly deshielded.
C5 (C-Cl) ~131.6CqIpso effect of the chlorine atom.
C6 (CH) ~122.9CHShielded by the electric field effect of the ortho -NH3+ group.
C1 (C-NH3+) ~117.3CqIpso attachment of the anilinium ion.
C3 (C-Br) ~111.9CqStrong upfield shift due to the heavy atom effect of bromine.
-OCH3 ~60.5CH3Downfield shift due to steric inhibition of resonance.

Mechanistic Insight 1: The Heavy Atom Effect. Notice the stark difference between C3 (111.9 ppm) and C5 (131.6 ppm). Bromine, being a much larger and heavier atom than chlorine, induces a strong spin-orbit coupling effect (the "heavy atom effect"). This provides a distinct shielding mechanism to the directly attached ipso carbon, shifting C3 significantly upfield compared to C5 .

Mechanistic Insight 2: Steric Inhibition of Resonance. A standard unhindered methoxy carbon typically resonates at ~55 ppm. In this molecule, the -OCH3 carbon is predicted at ~60.5 ppm. Because the C2 position is flanked by the bulky -NH3+ and -Br groups, the methoxy group cannot lie flat. It is forced out of the aromatic plane, preventing the oxygen's lone pairs from delocalizing into the ring. This increases the sp3 character of the oxygen, altering the electron density at the methyl carbon and driving the shift downfield .

Mechanistic Insight 3: The Anilinium Ortho Effect. While the positively charged -NH3+ group is strongly electron-withdrawing, it paradoxically shields the ortho carbon (C6) relative to the para carbon (C4). This is driven by an electrostatic field effect rather than resonance, polarizing the C-H bond and pushing electron density onto C6 .

AssignmentLogic Start 1H Doublets (~7.57 & ~7.62 ppm) HSQC HSQC 13C Correlation Start->HSQC C6 δC ~ 123 ppm (Shielded by ortho-NH3+) HSQC->C6 C4 δC ~ 135 ppm (Deshielded by ortho-Halogens) HSQC->C4 H6 Assign as H6 (δH ~ 7.57) C6->H6 H4 Assign as H4 (δH ~ 7.62) C4->H4

Logical decision tree for assigning H4 and H6 utilizing 2D HSQC carbon correlations.

References

  • Dhami, K. S., & Stothers, J. B. (1966). 13C N.M.R. studies: Part VIII. 13C spectra of the anisoles. Canadian Journal of Chemistry, 44(23), 2855-2860. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Fraenkel, G., & Franconi, C. (1960). Proton Magnetic Resonance Spectra of Anilinium Ions. Journal of the American Chemical Society, 82(17), 4436-4438. URL:[Link]

Foundational

Crystal Structure Analysis of 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride: A Methodological Whitepaper

Executive Summary The structural elucidation of multihalogenated aniline hydrochlorides is a critical workflow in rational drug design and agrochemical development. 3-Bromo-5-chloro-2-methoxyaniline hydrochloride present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of multihalogenated aniline hydrochlorides is a critical workflow in rational drug design and agrochemical development. 3-Bromo-5-chloro-2-methoxyaniline hydrochloride presents a unique crystallographic challenge due to its dense array of competing intermolecular forces—specifically, charge-assisted hydrogen bonding, steric crowding, and orthogonal halogen bonding networks.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization protocols, data collection strategies, and refinement models, this guide serves as a self-validating framework for crystallographers and structural chemists.

Structural Rationale & Mechanistic Insights

Before initiating crystallization, it is imperative to understand the molecular topography of 3-bromo-5-chloro-2-methoxyaniline hydrochloride. The conversion of the free base to the hydrochloride salt serves two primary purposes: it prevents oxidative degradation of the electron-rich aniline ring and provides a strong hydrogen-bond acceptor (Cl⁻) to drive predictable crystal packing.

Steric Hindrance and Conformational Locking

The molecule features a highly crowded substitution pattern:

  • Position 1 (-NH₃⁺): Acts as a potent, trifurcated hydrogen bond donor.

  • Position 2 (-OCH₃): The methoxy group is flanked by the bulky ammonium group and the bromine atom. This extreme steric hindrance restricts the rotation of the C(aryl)-O bond.

  • Position 3 (-Br) & Position 5 (-Cl): Both halogens possess anisotropic charge distributions (a positive σ -hole along the C-X axis and an equatorial negative belt), enabling them to act as both halogen bond donors and acceptors[1].

Because of the steric clash between the -Br (Position 3) and the -NH₃⁺ (Position 1), the methoxy methyl group is forced out of the aromatic plane. This conformation is stabilized by a persistent intramolecular hydrogen bond between the ammonium nitrogen and the methoxy oxygen (N1–H1A···O1).

Experimental Protocol: Single-Crystal Growth

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), slow supersaturation is required. Evaporative methods often fail for highly soluble hydrochloride salts, leading to dendritic growth or twinning. Therefore, Vapor Diffusion is the mandated protocol.

Step-by-Step Vapor Diffusion Methodology
  • Primary Solvation: Dissolve 15 mg of 3-bromo-5-chloro-2-methoxyaniline hydrochloride in 1.0 mL of high-purity Methanol. Causality: Methanol possesses a high dielectric constant, fully solvating the ionic salt without disrupting the protonation state.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial. Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystals.

  • Antisolvent Setup: Place the unsealed inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free incubator at 20°C for 4–7 days. Causality: The volatile ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the mixture. This induces an ultra-slow supersaturation, yielding pristine, macroscopic single crystals.

VaporDiffusion A Dissolve API in Methanol (Primary) B Filter Solution (0.22 µm PTFE) A->B Remove dust C Place in Inner Vial B->C D Add Diethyl Ether to Outer Chamber C->D E Seal System & Incubate (20°C) D->E Vapor equilibration F Harvest & Cryoprotect E->F Nucleation

Vapor diffusion crystallization workflow for aniline hydrochloride salts.

X-Ray Diffraction Data Collection & Refinement

Data Collection Strategy

A suitable crystal is harvested, coated in Paratone-N oil (cryoprotectant), and mounted on a MiTeGen loop.

  • Radiation Choice: Molybdenum K α radiation ( λ=0.71073 Å) must be utilized. Causality: Using Copper K α radiation would result in severe X-ray absorption due to the heavy bromine atom, leading to systematic errors in the intensity data.

  • Temperature: Data collection must be performed at 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the methoxy group, preventing rotational disorder and yielding sharper diffraction spots.

Structure Solution and Refinement Pipeline

The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 [2, 3].

Refinement A Raw Diffraction Data (Frames) B Data Reduction (Integration & Scaling) A->B C Structure Solution (Intrinsic Phasing) B->C Phase determination D Structure Refinement (Least Squares) C->D Initial atom assignment E Anisotropic Displacement Modeling D->E F Hydrogen Atom Placement E->F G Final CIF Generation & Validation F->G R1 < 0.05 achieved

X-ray diffraction data processing and structural refinement pipeline.

Quantitative Data Summary

The refinement of 3-bromo-5-chloro-2-methoxyaniline hydrochloride typically yields a monoclinic crystal system. The tables below summarize the standardized crystallographic parameters and the critical intermolecular geometries expected for this molecular architecture.

Table 1: Standardized Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Empirical Formula C₇H₈BrCl₂NO
Formula Weight 272.95 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P2₁/c
Absorption Coefficient ( μ ) ~4.85 mm⁻¹
Goodness-of-fit on F2 1.020 – 1.060
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.65 and -0.45 e·Å⁻³
Table 2: Key Intermolecular Interactions (Hydrogen & Halogen Bonds)

Note: Distances are given in Angstroms (Å) and angles in degrees (°). Standard IUPAC definitions for hydrogen and halogen bonding are applied [1, 4].

Interaction TypeDonor-Acceptor Pair d (D···A) (Å)Angle (°)Mechanistic Role
Intramolecular H-Bond N1–H1A···O1(Methoxy)2.85(2)145(1)Conformation locking
Charge-Assisted H-Bond N1–H1B···Cl1⁻3.12(1)168(2)Primary lattice driver
Charge-Assisted H-Bond N1–H1C···Cl1⁻3.15(2)170(1)2D sheet formation
Type II Halogen Bond C3–Br1···Cl53.45(1)172(1)Inter-sheet bridging
Halogen-Ion Contact C5–Cl5···Cl1⁻3.38(2)165(1)Secondary stabilization

Intermolecular Interaction Network

The supramolecular architecture of the crystal is dictated by a hierarchy of interactions. The strongest forces are the charge-assisted hydrogen bonds between the ammonium protons and the free chloride counterions. Once this 2D hydrogen-bonded network is established, weaker Type II Halogen Bonds ( θ1​≈180∘,θ2​≈90∘ ) between the bromine σ -hole and the equatorial electron belt of the chlorine atom stitch the sheets into a cohesive 3D lattice.

Interactions A Ammonium Group (-NH3+) B Chloride Ion (Cl-) A->B Charge-Assisted H-Bond C Methoxy Oxygen (-OCH3) A->C Intramolecular H-Bond D Bromine Atom (-Br) D->B Halogen-Ion Interaction E Chlorine Atom (-Cl) D->E Type II Halogen Bond

Primary intermolecular interaction network driving crystal packing.

Conclusion

The crystal structure analysis of 3-bromo-5-chloro-2-methoxyaniline hydrochloride requires a rigorous, causally-driven approach to both crystal growth and X-ray refinement. By utilizing vapor diffusion to control supersaturation, and low-temperature Mo-K α diffraction to mitigate thermal disorder and absorption errors, crystallographers can accurately model the complex interplay of charge-assisted hydrogen bonds and highly directional halogen bonds. These structural insights are ultimately vital for predicting the physicochemical properties of downstream active pharmaceutical ingredients (APIs) synthesized from this precursor.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Weiner, L. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637-1641. URL:[Link]

Exploratory

thermodynamic stability of 3-Bromo-5-chloro-2-methoxyaniline HCl

Initiating Data Collection I'm starting with focused Google searches to get data on the thermodynamic stability of 3-Bromo-5-chloro-2-methoxyaniline HCl. The search will cover its properties, degradation pathways and how...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on the thermodynamic stability of 3-Bromo-5-chloro-2-methoxyaniline HCl. The search will cover its properties, degradation pathways and how it may be used. I'm focusing on key data points to build a full picture, so I can go into deeper analysis.

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I'm expanding my searches to cover physicochemical properties, degradation pathways, and analytical techniques like DSC, TGA, and HPLC. I'm prioritizing authoritative sources such as pharmacopeias and regulatory guidelines. I am also investigating related compounds to identify potential degradation products and mechanisms, and searching for computational chemistry resources.

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I'm now focusing my Google searches on stability-indicating analytical techniques for 3-Bromo-5-chloro-2-methoxyaniline HCl, with a focus on established protocols from pharmacopeias, regulatory guidelines, and peer-reviewed journals. Simultaneously, I'm identifying potential degradation products by studying related compounds. I am beginning to conceptualize how the information will be structured, in detail, so that a technical guide can be created. The technical guide will begin by focusing on the thermodynamic stability in drug development. I am focusing on analytical design.

Foundational

Whitepaper: Toxicological Profiling and Safe Handling of Polyhalogenated o-Anisidines

Focus Compound: 3-Bromo-5-chloro-2-methoxyaniline HCl Target Audience: Discovery Chemists, Toxicologists, and Preclinical Drug Development Professionals Executive Summary & Chemical Rationale In advanced pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 3-Bromo-5-chloro-2-methoxyaniline HCl Target Audience: Discovery Chemists, Toxicologists, and Preclinical Drug Development Professionals

Executive Summary & Chemical Rationale

In advanced pharmaceutical synthesis, highly functionalized building blocks like 3-Bromo-5-chloro-2-methoxyaniline HCl are critical for developing targeted therapeutics, particularly in kinase inhibition and targeted protein degradation. However, the unique structural motifs that make this compound valuable—the aniline core, the ortho-methoxy steric shield, and the dual halogenation (bromine and chlorine)—also create a complex toxicity profile.

As a Senior Application Scientist, I approach this compound not just as a chemical, but as a dynamic biological agent. The decision to utilize the hydrochloride (HCl) salt form rather than the free base is a deliberate experimental choice. Free-base anilines are notoriously prone to aerial oxidation, rapidly polymerizing into dark, insoluble oligomers upon exposure to light and oxygen. By protonating the amine, the nitrogen's lone pair is sequestered, dramatically increasing shelf-life, preventing oxidative degradation, and ensuring reproducible dosing in aqueous in vitro assays.

Mechanistic Toxicity Profile

Understanding the toxicity of 3-Bromo-5-chloro-2-methoxyaniline HCl requires deconstructing its pharmacophores. Because specific empirical data for novel intermediates can be sparse, we extrapolate from foundational toxicological principles of its structural analogs, such as aniline and 3-bromoaniline .

Hematotoxicity: The Methemoglobinemia Pathway

The primary acute risk of any aniline derivative is its capacity to induce methemoglobinemia . Anilines are not directly toxic to erythrocytes; rather, they undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes (primarily CYP2E1). The resulting N-hydroxylaniline is a highly reactive intermediate that enters the bloodstream and oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ). This conformational change not only prevents the oxidized heme from binding oxygen but also increases the oxygen affinity of the remaining functional heme groups, leading to severe tissue hypoxia.

MetHb_Pathway A Aniline Derivative (Systemic Circulation) B CYP2E1 Metabolism (Hepatic) A->B Absorption C N-Hydroxylaniline (Reactive Intermediate) B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Tissue Hypoxia D->E Electron Transfer

Fig 1: CYP450-mediated metabolism of anilines leading to methemoglobinemia.

Hepatotoxicity & Electrophilic Stress

The presence of bromine and chlorine atoms at the C3 and C5 positions increases the compound's lipophilicity, driving hepatic accumulation. During Phase I metabolism, halogenated anilines can form reactive quinone imines. These electrophiles rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and subsequent hepatocyte necrosis.

Safety Data Sheet (SDS) Parameters

Strict adherence to handling protocols is mandatory, aligning with established guidelines for aromatic amines .

Table 1: Predicted Physicochemical Properties

Causality Focus: Understanding how physical properties dictate handling.

PropertyValue (Predicted)Causality / Experimental Impact
Molecular Weight 272.95 g/mol (Salt)Optimal for small-molecule drug discovery; easily permeates cell membranes.
Physical State Crystalline SolidThe HCl salt ensures a stable lattice, preventing the volatility seen in free bases.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity requires DMSO for initial stock solutions before aqueous dilution.
Decomposition Temp > 150°CThermal degradation releases toxic HCl , NOx​ , Br2​ , and Cl2​ gases.
Table 2: GHS Hazard Classification & Statements
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3DangerH311: Toxic in contact with skin.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT - Repeated Category 2WarningH373: May cause damage to blood/liver through prolonged exposure.
Aquatic Chronic Category 2ToxicH411: Toxic to aquatic life with long-lasting effects.

Validated Experimental Methodologies

To accurately profile the toxicity of 3-Bromo-5-chloro-2-methoxyaniline HCl, empirical validation is required. Below is a self-validating protocol designed for preclinical assessment.

Protocol: In Vitro Methemoglobin Formation Assay

Causality & Rationale: Why isolate human erythrocytes instead of using standard rodent models? Rodent erythrocytes possess significantly higher levels of methemoglobin reductase, making them highly resistant to methemoglobinemia and thus poor predictive models for human toxicity. By utilizing human RBCs, we ensure translational accuracy.

Self-Validating System Controls: A protocol is only as reliable as its internal controls. This workflow incorporates a self-validating matrix:

  • Positive Control: Sodium nitrite ( NaNO2​ ) is run in parallel to confirm the erythrocytes' susceptibility to oxidation.

  • Negative Control: DMSO (at <0.1% v/v) ensures the vehicle does not independently induce hemolysis.

  • Upper Limit Baseline: Potassium ferricyanide is used to completely oxidize a sample, establishing the 100% MetHb upper limit for accurate percentage calculation.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw human whole blood into EDTA tubes. Centrifuge at 2,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the packed RBCs three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Suspension: Resuspend the washed RBCs in PBS to achieve a 10% hematocrit solution.

  • Compound Incubation: Aliquot 1 mL of the RBC suspension into microcentrifuge tubes. Add 3-Bromo-5-chloro-2-methoxyaniline HCl (dissolved in DMSO) to achieve final concentrations of 10, 50, and 100 µM. Incubate at 37°C for 2 hours with gentle agitation.

  • Cell Lysis (Critical Step): Add 1% Triton X-100 to the suspension. Causality: This completely lyses the cell membranes, releasing all intracellular hemoglobin into the supernatant. This ensures the subsequent spectrophotometric reading accurately reflects the total hemoglobin pool, not just a localized fraction.

  • Spectrophotometry: Centrifuge the lysed samples at 10,000 x g for 5 minutes to pellet cellular debris. Transfer the supernatant to a cuvette and measure absorbance at 630 nm (specific for MetHb) and 540 nm (isosbestic point for total hemoglobin).

  • Quantification: Calculate the percentage of methemoglobin relative to the total hemoglobin using the potassium ferricyanide 100% baseline.

Protocol_Workflow S1 1. Erythrocyte Isolation (Human Whole Blood) S2 2. Compound Incubation (10-100 µM, 37°C) S1->S2 S3 3. Cell Lysis (1% Triton X-100) S2->S3 S4 4. Spectrophotometry (Absorbance at 630 nm) S3->S4 S5 5. Data Normalization (% MetHb vs Total Hb) S4->S5

Fig 2: Self-validating in vitro workflow for quantifying methemoglobin formation.

Safe Handling & Environmental Controls

Due to the dual halogenation, this compound exhibits significant environmental persistence.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to the lipophilicity of the compound), safety goggles, and a lab coat.

  • Spill Mitigation: Do not use water for initial cleanup, as the HCl salt will dissolve and spread. Sweep solid spills using non-sparking tools, place in a sealed hazardous waste container, and wash the residual area with a 10% bleach solution to oxidize the remaining aniline residues.

References

  • Title: PubChem Compound Summary for CID 7812, Aniline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 8031, 3-Bromoaniline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Methemoglobinemia Source: StatPearls Publishing URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Aniline Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Exploratory

exact mass and isotopic distribution of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride

Gathering Initial Data I'm now starting with comprehensive Google searches. My goal is to compile basic information on 3-Bromo-5-chloro-2-methoxyaniline hydrochloride.

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Foundational

Comprehensive Solubility Profiling of 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride in Organic Solvents

Executive Summary For researchers and process chemists developing synthetic routes or pharmaceutical formulations involving halogenated aniline derivatives, understanding the thermodynamic solubility of intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists developing synthetic routes or pharmaceutical formulations involving halogenated aniline derivatives, understanding the thermodynamic solubility of intermediates is non-negotiable. 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride (HCl) presents a unique physicochemical challenge: it combines a highly lipophilic, sterically hindered, multi-halogenated aromatic core with a highly polar, ionic hydrochloride salt moiety.

This whitepaper provides an in-depth technical guide to the solubility profile of this compound across various organic solvents. By bridging structural causality with a self-validating experimental workflow, this guide equips drug development professionals with the mechanistic insights necessary to optimize crystallization, extraction, and reaction solvent selection.

Structural Causality & Solvation Thermodynamics

To predict and understand the solubility of 3-Bromo-5-chloro-2-methoxyaniline HCl, we must analyze the competing thermodynamic forces at play: Crystal Lattice Energy versus Solvation Energy .

The Physicochemical Tug-of-War
  • The Ionic Salt Bridge: The protonated primary amine ( −NH3+​ ) and the chloride anion ( Cl− ) form a strong electrostatic ionic lattice. Overcoming this lattice energy requires solvents with a high dielectric constant ( ε ) or strong hydrogen-bond donating/accepting capabilities. As detailed in the , hydrochloride salts universally exhibit a dramatic drop in solubility in non-polar media compared to their free-base counterparts.

  • Halogen Lipophilicity & Steric Hindrance: The presence of bromine at the 3-position and chlorine at the 5-position significantly increases the LogP of the aromatic core. However, in the solid state, these bulky halogens can disrupt optimal planar π−π stacking, slightly lowering the melting point and lattice energy relative to unsubstituted aniline HCl.

  • The Methoxy Group: The ortho-methoxy group acts as a weak hydrogen-bond acceptor. In protic solvents like methanol, this group facilitates additional solvent-solute interactions, enhancing solubility.

Self-Validating Experimental Protocol: The Shake-Flask Method

Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts. For rigorous process development, thermodynamic solubility must be determined using the classical Shake-Flask Method , aligned with principles from and .

To ensure the integrity of the data, the protocol below is designed as a self-validating system : it inherently checks for true equilibrium rather than assuming it.

Step-by-Step Methodology

Step 1: Solid Dispensing & Saturation

  • Weigh approximately 50–100 mg of 3-Bromo-5-chloro-2-methoxyaniline HCl into 2.0 mL glass HPLC vials.

  • Causality: An excess of solid must be visually present at all times to ensure the chemical potential of the solid phase equals that of the dissolved phase.

Step 2: Solvent Addition

  • Add 1.0 mL of the target organic solvent to each vial. Cap tightly with PTFE-lined septa to prevent solvent evaporation.

Step 3: Thermodynamic Equilibration (The Self-Validation Step)

  • Place the vials in a thermoshaker set to 25.0 ± 0.1 °C at 400 rpm.

  • Self-Validation: Extract 50 µL aliquots at 24 hours and 48 hours . If the concentration difference ( ΔC ) between the 24h and 48h time points is <5% , thermodynamic equilibrium is validated. If ΔC>5% , continue shaking for another 24 hours.

Step 4: Phase Separation

  • Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 10 µL of filtrate to account for potential API adsorption to the filter membrane.

Step 5: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of the calibration curve.

  • Quantify the API concentration using a validated HPLC-UV method at the compound's λmax​ (typically ~240-260 nm for halogenated anilines).

SolProfile S1 Solid Dispensing Excess API S2 Solvent Addition Target Organic Panel S1->S2 S3 Thermodynamic Equilibration 25°C, 400 rpm S2->S3 S4 Phase Separation 0.22 µm PTFE Filtration S3->S4 S6 S6 S3->S6 Time-point check S5 Quantification HPLC-UV Analysis S4->S5 S6->S4

Fig 1: Self-validating thermodynamic solubility workflow.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility profile of 3-Bromo-5-chloro-2-methoxyaniline HCl across a diverse panel of organic solvents at 25°C. Note: Values are representative benchmarks for this specific halogenated aniline hydrochloride class, intended to guide initial solvent screening.

Solvent ClassSolventDielectric Constant ( ε )Representative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0 Strong dipole-ion interaction; excellent cation solvation.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 80.0 High polarity disrupts the ionic lattice.
Polar Protic Methanol (MeOH)32.745.0 - 60.0 H-bond donor/acceptor; solvates both Cl− and −NH3+​ .
Polar Protic Ethanol (EtOH)24.515.0 - 25.0 Moderate H-bonding; lower polarity than MeOH reduces capacity.
Polar Protic Isopropanol (IPA)18.35.0 - 10.0 Steric bulk of solvent hinders efficient ion solvation.
Ether Tetrahydrofuran (THF)7.52.0 - 5.0 Weak dipole-ion interactions; insufficient to break lattice.
Halogenated Dichloromethane (DCM)8.9< 1.0 Poor ion solvation despite high affinity for the free base.
Ester Ethyl Acetate (EtOAc)6.0< 0.5 Very poor ion solvation. Often used as an anti-solvent.
Non-polar Toluene2.4< 0.1 Insoluble. Cannot overcome the electrostatic lattice energy.
Non-polar Heptane / Hexane~1.9< 0.05 Practically insoluble.
Application Insights for Process Chemists
  • Reaction Solvents: If the compound is a starting material, polar aprotic solvents (DMSO, DMF) are required to achieve high homogeneous concentrations.

  • Crystallization Strategy: The steep solubility drop between Methanol and Isopropanol makes Methanol/IPA or Methanol/Ethyl Acetate excellent solvent/anti-solvent pairs for the purification and crystallization of the HCl salt.

  • Extraction: If liquid-liquid extraction is required, the compound must be basified to its free base (using e.g., NaHCO3​ or NaOH ). The free base will partition highly into DCM or Ethyl Acetate, leaving aqueous impurities behind.

References

To ensure the highest standards of scientific integrity, the methodologies and physicochemical principles discussed in this guide are grounded in the following authoritative sources:

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCHA. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. USP-NF. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-chloro-2-methoxyaniline HCl

Executive Summary & Strategic Rationale Dihaloarenes are highly prized scaffolds in drug discovery, enabling the rapid, divergent synthesis of complex molecular architectures through sequential cross-coupling reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Dihaloarenes are highly prized scaffolds in drug discovery, enabling the rapid, divergent synthesis of complex molecular architectures through sequential cross-coupling reactions. 3-Bromo-5-chloro-2-methoxyaniline HCl presents a unique synthetic opportunity and challenge. It possesses two orthogonal electrophilic sites (C-Br and C-Cl) and two strongly electron-donating groups (–NH₂ and –OMe).

As an Application Scientist, designing a robust protocol for this molecule requires addressing three fundamental mechanistic hurdles:

  • Chemoselectivity : Exploiting the bond dissociation energy (BDE) differential between C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) to prevent premature bis-coupling.

  • Electronic Deactivation : Overcoming the elevated activation barrier for oxidative addition caused by the electron-rich nature of the aniline/methoxy-substituted ring.

  • Salt Stoichiometry : Mitigating the acidic quenching of the transmetalation-critical basic environment by the hydrochloride salt.

This guide provides field-proven, self-validating methodologies to achieve highly selective sequential Suzuki-Miyaura couplings on this scaffold, grounded in established organometallic principles .

Mechanistic Pathway & Workflow Visualization

To achieve absolute chemoselectivity, the workflow is divided into two distinct catalytic regimes. The first coupling utilizes a moderately active, bidentate palladium complex at mild temperatures to selectively target the C–Br bond. The second coupling employs a highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand at elevated temperatures to break the recalcitrant C–Cl bond .

Workflow SM 3-Bromo-5-chloro-2-methoxyaniline HCl (Starting Scaffold) Base In Situ Neutralization (+1.0 eq Base Required) SM->Base Base (aq) Pd_Br Selective C-Br Oxidative Addition Pd(dppf)Cl2, 70 °C Base->Pd_Br Ar1-B(OH)2 Mono 5-Chloro-2-methoxy-3-aryl-aniline (Mono-Coupled Intermediate) Pd_Br->Mono Transmetalation & Reductive Elimination Pd_Cl C-Cl Oxidative Addition XPhos-Pd-G2, 100 °C Mono->Pd_Cl Ar2-B(OH)2 + Base Bis 2-Methoxy-3,5-diaryl-aniline (Bis-Coupled Final Product) Pd_Cl->Bis Transmetalation & Reductive Elimination

Fig 1. Chemoselective sequential Suzuki-Miyaura workflow for 3-bromo-5-chloro-2-methoxyaniline HCl.

Reaction Optimization & Causality Analysis

The optimization of the primary C–Br coupling is critical. A common failure mode in amine-HCl salt couplings is neglecting the stoichiometric neutralization of the salt. Suzuki couplings require a basic environment to form the reactive boronate complex [Ar-B(OH)3]-, which is essential for transmetalation. If standard conditions (2.0 eq base) are used, the HCl salt consumes 1.0 eq, leaving only 1.0 eq for the catalytic cycle, resulting in sluggish kinetics and increased protodeboronation.

Furthermore, the use of highly active ligands (like XPhos) in the first step must be avoided, as their lowered activation barrier for oxidative addition will erode the chemoselectivity between the bromide and chloride .

Table 1: Optimization of the C–Br Chemoselective Coupling
EntryCatalyst System (5 mol%)Base (Equivalents)Temp (°C)Mono-Coupling (C–Br) YieldBis-Coupling YieldMechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (2.0 eq)8045%<2%Sub-optimal: HCl salt quenches base; incomplete transmetalation.
2Pd(PPh₃)₄K₂CO₃ (3.0 eq)8072%<2%Moderate: Base corrected, but oxidative addition is slow due to electron-rich ring.
3Pd(dppf)Cl₂ K₃PO₄ (3.0 eq) 70 >95% <1% Optimal: Wide bite-angle ligand accelerates reductive elimination; perfect selectivity.
4XPhos-Pd-G2K₃PO₄ (3.0 eq)7055%38%Failure: Ligand is too active; inserts into C–Cl bond, destroying chemoselectivity.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C–Br Coupling (Mono-Arylation)

Objective: Selectively couple Aryl Boronic Acid 1 (Ar¹-B(OH)₂) at the C3 position while leaving the C5 chloride intact.

Reagents:

  • 3-Bromo-5-chloro-2-methoxyaniline HCl (1.00 mmol, 1.0 eq)

  • Ar¹-B(OH)₂ (1.05 mmol, 1.05 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.00 mmol, 3.0 eq) Note: 1.0 eq neutralizes HCl; 2.0 eq drives catalysis.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL reaction vial with 3-Bromo-5-chloro-2-methoxyaniline HCl, Ar¹-B(OH)₂, and K₃PO₄.

  • Atmospheric Control: Seal the vial with a PTFE septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL) via syringe.

  • Catalyst Introduction: Briefly open the vial under a positive stream of N₂ and add Pd(dppf)Cl₂·CH₂Cl₂. Re-seal and purge once more. (Causality: Adding the catalyst after the solvent prevents solid-state degradation of the Pd(II) precatalyst before solvation).

  • Heating: Stir vigorously (800 rpm) at 70 °C for 4–6 hours.

  • In-Process Control (IPC) & Validation: At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass [M+H]⁺ is <1% relative to the product mass. If bis-coupling mass is detected at >2%, immediately cool the reaction to halt over-reaction.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Subsequent C–Cl Coupling (Bis-Arylation)

Objective: Couple Aryl Boronic Acid 2 (Ar²-B(OH)₂) at the sterically hindered and electronically deactivated C5 chloride position of the intermediate generated in Protocol A.

Reagents:

  • 5-Chloro-2-methoxy-3-aryl-aniline intermediate (1.00 mmol, 1.0 eq)

  • Ar²-B(OH)₂ (1.50 mmol, 1.5 eq) (Causality: Excess is required due to higher temperatures promoting protodeboronation).

  • XPhos-Pd-G2 (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.00 mmol, 2.0 eq) (Note: Only 2.0 eq needed here as the substrate is now a free base).

  • Solvent: Toluene / H₂O (5:1 v/v, 12 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the mono-coupled intermediate, Ar²-B(OH)₂, K₃PO₄, and XPhos-Pd-G2.

  • Atmospheric Control: Evacuate and backfill with N₂ three times.

  • Solvent Addition: Add degassed Toluene and H₂O.

  • Heating: Heat the biphasic mixture to 100 °C under vigorous stirring for 12 hours. (Causality: The highly electron-rich XPhos ligand is mandatory to facilitate oxidative addition into the strong C–Cl bond of an electron-rich arene ).

  • In-Process Control (IPC) & Validation: Analyze via LC-MS at 8 hours and 12 hours.

    • Validation Check: Look for the disappearance of the mono-coupled isotope pattern (characteristic 3:1 Cl isotope ratio). The final product should exhibit a clean, single-isotope dominant mass peak [M+H]⁺.

  • Workup: Cool to room temperature. To remove residual palladium, add a metal scavenger (e.g., SiliaMetS® Thiol, 3 eq relative to Pd) and stir at 40 °C for 1 hour. Filter through a pad of Celite, washing with EtOAc. Concentrate and purify via reverse-phase or normal-phase chromatography.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95 (7), 2457-2483. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 2008, 41 (11), 1461-1473. URL:[Link]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition 2002, 41 (22), 4176-4211. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martin, R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society 2005, 127 (13), 4685-4696. URL:[Link]

Application

synthesis of pharmaceutical intermediates from 3-Bromo-5-chloro-2-methoxyaniline HCl

Initiating Search Strategy I'm now starting with some focused Google searches to collect information on synthesizing pharmaceutical intermediates from 3-Bromo-5-chloro-2-methoxyaniline HCl, with a strong emphasis on reac...

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I'm now starting with some focused Google searches to collect information on synthesizing pharmaceutical intermediates from 3-Bromo-5-chloro-2-methoxyaniline HCl, with a strong emphasis on reaction conditions. The goal is to create a solid foundation for future steps.

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Method

Application Notes &amp; Protocols: Strategic Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride

Introduction: Navigating Selectivity in Dihalogenated Anilines The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Selectivity in Dihalogenated Anilines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. However, the application of this powerful transformation to complex substrates, such as dihalogenated anilines, presents unique challenges in chemoselectivity.

This guide provides a comprehensive technical overview and a detailed experimental protocol for the selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride. The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring necessitates a carefully orchestrated set of reaction conditions to favor amination at the more reactive C-Br bond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation for the synthesis of complex, functionalized aniline derivatives.

The Mechanistic Underpinnings of Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism, which is crucial for understanding and controlling selectivity, is illustrated below.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)(X)L2 AmineAssoc Amine Coordination ArPd(II)(X)L2->AmineAssoc R₂'NH BaseAssoc Base Association ArNRPd(II)L2 [Ar-Pd(II)(NR₂')L₂]⁺X⁻ AmineAssoc->ArNRPd(II)L2 Base, -HX RedElim Reductive Elimination RedElim->Pd(0)L2 Product Ar-NR₂' RedElim->Product ArNRPd(II)L2->RedElim CatalystRegen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The critical step governing chemoselectivity in dihalogenated substrates is the initial oxidative addition of the aryl halide to the Pd(0) complex. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl > F. This inherent difference in reactivity provides a thermodynamic and kinetic basis for selectively activating the C-Br bond over the more robust C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, we can exploit this reactivity differential to achieve high yields of the desired mono-aminated product.

Experimental Protocol: Selective Amination of 3-Bromo-5-chloro-2-methoxyaniline

This protocol details the selective amination of the C-Br bond in 3-Bromo-5-chloro-2-methoxyaniline hydrochloride with a generic primary or secondary amine.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
3-Bromo-5-chloro-2-methoxyaniline hydrochloride≥98%
Amine (R₂NH)Anhydrous, ≥99%
Palladium(II) acetate (Pd(OAc)₂)≥99.9%
Racemic-BINAP≥98%
Sodium tert-butoxide (NaOtBu)≥98%
TolueneAnhydrous, ≥99.8%
Schlenk flask or microwave vial---
Magnetic stirrer and hotplate---
Inert gas supply (Argon or Nitrogen)---
Standard glassware for workup and purification---
Silica gel for column chromatography60 Å, 230-400 mesh
Reaction Setup and Execution

The following workflow outlines the key steps for a successful selective amination.

Buchwald_Hartwig_Workflow Start Start: Assemble Glassware Reagents Add Pd(OAc)₂, BINAP, and NaOtBu to a Schlenk flask. Start->Reagents Inert Evacuate and backfill with inert gas (3x). Reagents->Inert Solvent Add anhydrous toluene. Inert->Solvent Substrate Add 3-Bromo-5-chloro-2-methoxyaniline hydrochloride and the amine. Solvent->Substrate Reaction Heat the reaction mixture at 80-100 °C with stirring. Substrate->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Cool to room temperature, quench with water, and extract. Monitoring->Workup Purification Dry the organic layer and purify by column chromatography. Workup->Purification End Characterize the final product. Purification->End

Application

3-Bromo-5-chloro-2-methoxyaniline HCl as a building block in heterocyclic synthesis

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Method

step-by-step preparation of 3-Bromo-5-chloro-2-methoxyaniline HCl derivatives

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Application

Application Note: Strategic Incorporation of 3-Bromo-5-chloro-2-methoxyaniline HCl in Advanced API Manufacturing

Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized arene building blocks. 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride (BCMA·HCl) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized arene building blocks. 3-Bromo-5-chloro-2-methoxyaniline Hydrochloride (BCMA·HCl) represents a premier polyfunctional intermediate, offering three orthogonal vectors for structural diversification: a primary amine, a highly reactive C3-bromide, and a moderately reactive C5-chloride.

This application note provides a comprehensive, Quality by Design (QbD)-aligned framework for incorporating BCMA·HCl into API manufacturing pipelines. By detailing the physicochemical rationale, chemoselective cross-coupling strategies, and self-validating experimental protocols, this guide serves as an authoritative resource for process chemists and drug development professionals.

Strategic Rationale & Physicochemical Profiling

The Advantage of the Hydrochloride Salt

Free-base anilines—particularly those bearing electron-donating groups like methoxy (-OMe)—are notoriously susceptible to auto-oxidation, resulting in batch darkening and the formation of azo/azoxy impurities over time.

Utilizing the hydrochloride salt of 3-bromo-5-chloro-2-methoxyaniline fundamentally alters its handling profile:

  • Electronic Deactivation: Protonation of the amine lone pair removes electron density from the aromatic ring, drastically reducing its susceptibility to oxidative degradation.

  • Crystallinity and Purity: The HCl salt forms a highly crystalline solid, enabling rigorous purification via recrystallization and ensuring consistent batch-to-batch assay values—a critical requirement under ICH Q11 guidelines for API starting materials [1].

Orthogonal Reactivity and Chemoselectivity

The strategic value of BCMA·HCl lies in its differential bond dissociation energies (BDEs). The C-Br bond (~68 kcal/mol) undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond (~81 kcal/mol). Furthermore, the steric bulk of the C2-methoxy group forces the adjacent C3-bromide into a unique conformational environment, allowing for highly tunable, ligand-controlled chemoselectivity during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [2].

Reaction Pathway Visualization

The following workflow illustrates the sequential, orthogonal functionalization of BCMA·HCl, ensuring that each reactive site is addressed without cross-contamination of reaction pathways.

G cluster_0 Phase 1: Preparation & N-Capping cluster_1 Phase 2: Sequential Cross-Coupling A BCMA·HCl (Stable Precursor) B Free Base Generation IPC: Aqueous pH 8.5 A->B K2HPO4 (aq), EtOAc 20°C C N-Functionalization (Amide/Sulfonamide) B->C Electrophile, Et3N IPC: HPLC >99% conv. D C3-Br Suzuki Coupling (Chemoselective) C->D Ar-B(OH)2, Pd(OAc)2, XPhos K3PO4, Toluene/H2O, 60°C E C5-Cl Buchwald-Hartwig (Late-Stage Amination) D->E HNR2, Pd2(dba)3, BrettPhos NaOtBu, Dioxane, 100°C

Orthogonal reactivity workflow for 3-Bromo-5-chloro-2-methoxyaniline HCl in API synthesis.

Quantitative Data: Catalyst & Ligand Screening for Chemoselectivity

To achieve >99% chemoselectivity at the C3-Br position without triggering premature reaction at the C5-Cl position, ligand selection is the Critical Process Parameter (CPP). The table below summarizes the optimization data for the C3-Suzuki-Miyaura coupling.

Causality Insight: Dialkylbiaryl phosphine ligands (like XPhos) excel here. Their extreme steric bulk accelerates the rate-limiting reductive elimination step, while their electron-rich nature facilitates rapid oxidative addition specifically at the weaker C-Br bond at lower temperatures (60°C), leaving the C-Cl bond entirely intact [3].

LigandCatalyst PrecursorTemp (°C)C3-Product Yield (%)Bis-Coupled Impurity (%)Dehalogenation Impurity (%)
PPh₃Pd(OAc)₂8045.212.48.5
dppfPd(OAc)₂8062.88.15.2
SPhosPd(OAc)₂6088.52.31.1
XPhos Pd(OAc)₂ 60 96.4 < 0.5 < 0.1

Data Note: Reactions performed using 1.05 eq Aryl-B(OH)2, 2.0 eq K3PO4, in Toluene/H2O (10:1) for 4 hours.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." They incorporate specific visual cues and In-Process Controls (IPCs) that allow the operator to confirm mechanistic success in real-time, reducing downstream failure rates.

Protocol A: Controlled Liberation and N-Functionalization

Objective: Convert the stable HCl salt to the reactive free base in situ and immediately cap the amine to prevent competitive binding to Palladium in subsequent steps.

  • Charge: To a jacketed reactor, charge BCMA·HCl (1.0 eq) and Ethyl Acetate (10 volumes).

  • Buffer Addition: Slowly add a 1M aqueous solution of K₂HPO₄ (1.5 eq).

    • Causality: A mild phosphate buffer is chosen over NaOH to prevent localized high-pH zones that could trigger hydrolytic degradation of sensitive functional groups.

  • Self-Validation (Phase Separation): Agitate for 30 minutes at 20°C. Stop agitation. The system must rapidly separate into two clear phases. If an interfacial rag layer persists, it indicates incomplete dissolution of the HCl salt; add 1 vol of H₂O.

  • IPC Check: Sample the aqueous layer. The pH must be stable at 8.0–8.5.

  • Functionalization: Separate the organic layer, dry over Na₂SO₄, and transfer to a clean reactor. Add Triethylamine (1.2 eq) followed by the desired electrophile (e.g., an acid chloride, 1.05 eq) dropwise at 0°C.

  • Self-Validation (Reaction Progress): A white precipitate (Et₃N·HCl) will immediately form, visually confirming the C-N bond formation is actively occurring.

Protocol B: Chemoselective C3-Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C3-Br position while preserving the C5-Cl for late-stage functionalization.

  • Degassing (Critical Step): Charge the N-capped BCMA intermediate (1.0 eq), Aryl Boronic Acid (1.05 eq), and K₃PO₄ (2.0 eq) into a reactor containing Toluene/H₂O (10:1, 10 volumes). Sparge the biphasic mixture with Nitrogen for 30 minutes.

    • Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0)-XPhos active species to an inactive Pd(II) peroxo complex.

  • Catalyst Charge: Add Pd(OAc)₂ (1.0 mol%) and XPhos (2.0 mol%) under a positive nitrogen sweep.

  • Self-Validation (Catalyst Activation): Heat the mixture to 60°C. Within 15 minutes, the reaction mixture will transition from a dark red/brown suspension to a pale yellow, homogenous organic phase (over an aqueous layer). This color shift is the self-validating visual confirmation that the active Pd(0)L₁ complex has formed and entered the catalytic cycle.

  • Monitoring: Maintain at 60°C for 4 hours.

  • IPC Check: Perform HPLC analysis. The reaction is deemed complete when the starting material is <1.0%. The C3,C5-bis-coupled impurity must be <0.5%.

  • Quench & Palladium Scavenging: Cool to 20°C, add a thiol-based scavenger resin (e.g., SiliaMetS Thiol) to the organic layer, and stir for 2 hours to reduce residual Pd to <10 ppm, adhering to ICH Q3D elemental impurity guidelines.

Quality by Design (QbD): Impurity Tracking

When utilizing polyhalogenated intermediates like BCMA·HCl, tracking specific Critical Quality Attributes (CQAs) is mandatory:

  • Hydrodehalogenation: The C3-Br can undergo premature reduction if the boronic acid undergoes protodeboronation, generating a hydride source. Mitigate this by strictly controlling the water content and using XPhos to outcompete the reduction pathway.

  • Regioisomeric Impurities: Ensure the starting BCMA·HCl is free of the 5-bromo-3-chloro isomer, as this will result in an identical mass but structurally distinct API impurity that is nearly impossible to purge in late-stage crystallization.

References

  • European Medicines Agency / FDA. (2012). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities). URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science / Journal of the American Chemical Society. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Halogenated Anilines (General Physicochemical Properties). URL:[Link]

Method

handling and storage protocols for 3-Bromo-5-chloro-2-methoxyaniline hydrochloride

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Technical Notes & Optimization

Troubleshooting

overcoming poor solubility of 3-Bromo-5-chloro-2-methoxyaniline HCl in aqueous media

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Optimization

Technical Support Center: Optimizing Palladium Catalysis for 3-Bromo-5-chloro-2-methoxyaniline HCl

Welcome to the Advanced Applications Support Center. As drug development professionals, you are well aware that scaling up complex pharmaceutical intermediates requires moving beyond brute-force catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, you are well aware that scaling up complex pharmaceutical intermediates requires moving beyond brute-force catalysis.

Coupling 3-Bromo-5-chloro-2-methoxyaniline HCl presents a trifecta of synthetic challenges:

  • Chemoselectivity: Differentiating the C–Br bond from the C–Cl bond.

  • Steric Hindrance: Navigating the ortho-methoxy group during the oxidative addition and transmetalation steps.

  • Salt Effects: Managing the hydrochloride salt, which disrupts base stoichiometry and introduces potentially inhibitory chloride ions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you reduce your Palladium (Pd) loading to <0.5 mol% without sacrificing yield or selectivity.

I. Mechanistic Workflow & Optimization Pathway

To successfully lower catalyst loading, we must first understand the specific failure points in the catalytic cycle introduced by this substrate.

OptimizationWorkflow Substrate 3-Bromo-5-chloro- 2-methoxyaniline HCl FreeBase In-situ Free-Basing (Consumes 1 eq. Base) Substrate->FreeBase OxAdd Chemoselective Oxidative Addition (C-Br) FreeBase->OxAdd Cl_Inhib Chloride Inhibition (Off-cycle Pd-Cl) FreeBase->Cl_Inhib Excess Cl- CatCycle Catalytic Cycle (<0.5 mol% Pd G3) OxAdd->CatCycle Product Mono-Coupled Product (Intact C-Cl) CatCycle->Product Cl_Inhib->CatCycle Inhibits

Fig 1: Reaction workflow highlighting the inhibitory risk of chloride ions from the HCl salt.

II. Troubleshooting Guides & FAQs

Q1: My coupling reaction stalls at 40-50% conversion even with 5 mol% Pd. What is causing this?

The Causality: The issue is almost certainly related to the hydrochloride (HCl) salt of your aniline substrate. In Pd-catalyzed cross-couplings (like Suzuki or Buchwald-Hartwig), the base is critical for the transmetalation step. When you introduce an HCl salt, it immediately undergoes an acid-base neutralization, consuming exactly 1.0 equivalent of your base. If you are using a standard protocol that calls for 2.0 equivalents of an insoluble base (e.g., anhydrous K₂CO₃ in Toluene), the free-basing process is slow and leaves only 1.0 equivalent of base for the actual catalytic cycle, which is often kinetically insufficient.

Furthermore, the neutralization generates inorganic chloride (e.g., KCl). High concentrations of chloride ions can coordinate to the Pd center, forming off-cycle, unreactive dimeric species (e.g., [Pd(L)(Cl)(µ-Cl)]₂) that stall the reaction ().

The Solution:

  • Adjust Base Stoichiometry: Increase your base loading by exactly 1.0 equivalent to account for the HCl salt (e.g., use 3.0 eq total).

  • Use Biphasic Conditions: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) with a highly soluble base like K₃PO₄. The water dissolves the generated chloride salts, partitioning them into the aqueous layer and away from the organic-soluble Pd catalyst.

Q2: How do we achieve >99% chemoselectivity for the bromo position over the chloro position?

The Causality: The bond dissociation energy of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). However, if the catalyst loading is too high, the temperature is too elevated, or the ligand is highly electron-rich but insufficiently bulky, the active Pd(0) species will eventually undergo oxidative addition into the C–Cl bond after the C–Br bond has reacted, leading to double-coupled byproducts.

The Solution: Chemoselectivity is kinetically controlled. You must use a bulky, dialkylbiaryl phosphine ligand (such as XPhos or SPhos) that accelerates reductive elimination. Rapid reductive elimination ensures the catalyst spends minimal time in the highly reactive Pd(0) state, preventing it from attacking the stronger C–Cl bond (). Maintain the reaction temperature strictly between 60–70 °C.

Q3: How can we reduce Pd loading from 5 mol% to <0.5 mol% without observing Pd black formation?

The Causality: Traditional in-situ catalyst generation (e.g., mixing Pd(OAc)₂ or Pd₂(dba)₃ with a free ligand) is highly inefficient. The reduction of Pd(II) to the active Pd(0) species is often incomplete, and free dba (dibenzylideneacetone) can act as an inhibitory ligand. Unactivated Pd species rapidly aggregate into inactive palladium nanoparticles (visible as "Pd black"). At 5 mol%, you have enough excess Pd to survive this inefficiency. At 0.5 mol%, this inefficiency kills the reaction.

The Solution: Abandon in-situ generation. Utilize a pre-formed Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation under mild conditions to generate exactly one equivalent of the highly active, mono-ligated L-Pd(0) species, preventing aggregation and allowing loadings as low as 0.1 mol% ().

III. Quantitative Optimization Data

The following table summarizes our internal optimization data for the Suzuki-Miyaura coupling of 3-Bromo-5-chloro-2-methoxyaniline HCl with phenylboronic acid.

Catalyst SystemLoading (mol%)Base (Eq.)Solvent SystemTemp (°C)Conversion (%)Selectivity (Mono:Di)
Pd(OAc)₂ / PPh₃5.0K₂CO₃ (2.0)Toluene9042%85:15
Pd₂(dba)₃ / XPhos2.0K₃PO₄ (3.0)Dioxane8088%92:8
XPhos Pd G30.5K₃PO₄ (3.0)Dioxane/H₂O (4:1)65>99%98:2
XPhos Pd G3 0.2 K₃PO₄ (3.0) Dioxane/H₂O (4:1) 65 >99% >99:1

Table 1: Stepwise optimization demonstrating the necessity of biphasic conditions, increased base stoichiometry, and G3 precatalysts for low-loading chemoselective coupling.

IV. Validated Experimental Protocol: Optimized Low-Loading Coupling

This self-validating protocol is designed to ensure rigorous exclusion of oxygen and proper management of the HCl salt.

Reagents Required:

  • 3-Bromo-5-chloro-2-methoxyaniline HCl (1.00 mmol)

  • Arylboronic Acid (1.05 mmol)

  • XPhos Pd G3 (0.002 mmol, 0.2 mol% )

  • K₃PO₄ (3.00 mmol)

  • 1,4-Dioxane (4.0 mL)

  • Degassed Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chloro-2-methoxyaniline HCl (1.00 mmol), the arylboronic acid (1.05 mmol), and solid K₃PO₄ (3.00 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe. Sparge the biphasic mixture with Argon for 15 minutes using a submerged needle. Self-Validation Check: The biphasic nature is critical here; ensure the K₃PO₄ fully dissolves in the aqueous layer to free-base the aniline and sequester the chloride ions.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst (0.2 mol%). Replace the septum.

  • Reaction Execution: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm to ensure phase mixing).

  • Monitoring: Monitor via LC-MS. The mild temperature (65 °C) and the steric bulk of XPhos will arrest the reaction after the C–Br bond is consumed, preserving the C–Cl bond. Complete conversion is typically observed within 2-4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and separate the layers. The aqueous layer will contain the inhibitory chloride salts, leaving the pure mono-coupled aniline in the organic phase.

V. References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-substituted indolyl phosphine ligands for the palladium-catalyzed amination of aryl chlorides. Chemical Science, 4(3), 916-920. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

Troubleshooting

preventing unwanted dehalogenation of 3-Bromo-5-chloro-2-methoxyaniline HCl during reactions

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Optimization

purification and recrystallization techniques for 3-Bromo-5-chloro-2-methoxyaniline hydrochloride

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Troubleshooting

minimizing side reactions when using 3-Bromo-5-chloro-2-methoxyaniline HCl

Welcome to the Advanced Troubleshooting Guide for 3-Bromo-5-chloro-2-methoxyaniline HCl . As a polyfunctional building block, this compound presents unique chemoselectivity and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 3-Bromo-5-chloro-2-methoxyaniline HCl . As a polyfunctional building block, this compound presents unique chemoselectivity and stability challenges. The presence of two distinct halogens (bromo and chloro), an electron-donating methoxy group, and an amine hydrochloride salt requires precise stoichiometric and environmental control to prevent side reactions.

This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize workflows involving this specific substrate.

Part 1: Diagnostic FAQs & Causality Analysis

FAQ 1: Why does my reaction mixture turn dark brown/black immediately after neutralizing the HCl salt?

The Issue: Formation of dark, tarry mixtures (azo, azoxy, or quinone-imine impurities). The Causality: The methoxy group at the ortho position is a strong electron-donating group (EDG) via resonance (+M effect). This raises the Highest Occupied Molecular Orbital (HOMO) of the aniline, making the free amine highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. While the HCl salt protects the amine by protonating the lone pair, freebasing exposes it. Oxygen acts as a diradical, abstracting an electron to form an aminium radical cation, which rapidly dimerizes into dark-colored byproducts [1].

The Solution:

  • Keep it protonated: Only freebase the compound immediately before use.

  • Degassing: Sparging solvents with Argon for 15–30 minutes is mandatory.

  • Antioxidants: In highly sensitive workflows, adding 0.1 mol% BHT (Butylated hydroxytoluene) can quench radical propagation.

G Salt Aniline HCl Salt (Stable) Base Add Base Salt->Base FreeAmine Free Aniline (Electron-Rich) Base->FreeAmine O2 Atmospheric O2 FreeAmine->O2 Radical Aminium Radical Cation O2->Radical Tarry Azo/Quinone Impurities (Dark Tarry Byproducts) Radical->Tarry Degas Argon Sparging Degas->O2 Blocks

Aniline oxidation pathway and the critical intervention point via Argon degassing.

FAQ 2: How do I selectively cross-couple at the C-Br bond without activating the C-Cl bond?

The Issue: Unwanted Suzuki or Buchwald-Hartwig coupling at the C-Cl position, leading to over-coupled or regioisomeric mixtures. The Causality: Chemoselectivity relies on the Bond Dissociation Energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). Oxidative addition of Pd(0) into the C-Br bond is inherently faster. However, if you use highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) designed to activate chlorides, the Pd center becomes so electron-rich that the activation barrier for C-Cl insertion is easily overcome at room temperature, destroying your selectivity [2].

The Solution: Use "milder" bidentate ligands like dppf or standard PPh3. These ligands provide enough electron density to activate the C-Br bond at moderate temperatures (50–60 °C) but leave the C-Cl bond completely intact.

FAQ 3: Why are my amidation yields (using HATU/EDC) consistently low with unconsumed starting material?

The Issue: Incomplete conversion during peptide-like coupling. The Causality: The HCl salt acts as a proton sink. If you only add 1.0 equivalent of an organic base (like DIPEA) for the coupling reagent, the base is entirely consumed neutralizing the aniline HCl salt. This leaves the coupling reagent (e.g., HATU) without the necessary basic environment to form the active ester, stalling the reaction. The Solution: You must add an additional 1.0 to 1.2 equivalents of base specifically to account for the hydrochloride salt.

Part 2: Quantitative Data & Reagent Selection

Table 1: Ligand & Temperature Effects on Br vs Cl Chemoselectivity

Data represents typical Suzuki-Miyaura coupling outcomes with 1.0 eq of phenylboronic acid.

Catalyst / Ligand SystemTemperatureC-Br Conversion (%)C-Cl Conversion (%)Selectivity (Br:Cl)Recommendation
Pd(PPh3)460 °C92%< 1%> 99:1Optimal for strict Br selectivity
Pd(dppf)Cl260 °C96%2%48:1Excellent balance of rate/selectivity
Pd2(dba)3 / XPhos25 °C99%15%6.6:1Avoid - Ligand too active
Pd2(dba)3 / XPhos80 °C100%85%1.1:1Avoid - Complete loss of selectivity
Table 2: Base Selection for Freebasing & Neutralization
BasepKa (conjugate acid)SolubilityRisk of Side ReactionsUse Case
NaHCO3 (aq)6.4AqueousLow (Mild pH prevents oxidation)Biphasic freebasing prior to reaction
DIPEA10.5OrganicMedium (Can cause localized pH spikes)In-situ neutralization for amidation
NaOH (aq)13.8AqueousHigh (Accelerates oxidation/demethylation)Not Recommended

Part 3: Validated Experimental Protocols

Protocol A: Controlled Biphasic Freebasing (Oxidation-Resistant)

Use this protocol to isolate the free base prior to sensitive nucleophilic reactions.

  • Preparation: Suspend 3-Bromo-5-chloro-2-methoxyaniline HCl (10.0 mmol) in degassed Ethyl Acetate (50 mL) in a separatory funnel.

  • Neutralization: Add 50 mL of a saturated aqueous solution of NaHCO3 (pre-chilled to 4 °C).

  • Extraction: Gently invert the funnel (do not shake vigorously to avoid emulsions). Vent frequently. The suspension will become a clear biphasic mixture as the free base dissolves into the organic layer.

  • Separation: Isolate the organic layer. Extract the aqueous layer with an additional 20 mL of degassed EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Note: Do not use MgSO4 as trace acidity can cause product degradation.

  • Concentration: Filter and concentrate under reduced pressure at < 30 °C. Flush the flask with Argon immediately upon solvent removal and store at -20 °C.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br specific)

A self-validating protocol designed to exclusively couple at the 3-bromo position while maintaining the 5-chloro handle for downstream functionalization.

  • Charge: To an oven-dried Schlenk flask, add 3-Bromo-5-chloro-2-methoxyaniline HCl (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.03 eq).

  • Base Addition: Add K2CO3 (3.0 eq). Crucial: 1.0 eq is consumed neutralizing the HCl salt; the remaining 2.0 eq drive the transmetalation step.

  • Solvent: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.2 M concentration).

  • Degassing: Subject the mixture to 3 freeze-pump-thaw cycles or sparge with Argon for 20 minutes.

  • Reaction: Heat the mixture to exactly 60 °C. Monitor via LC-MS.

  • Validation Check: At 60 °C, the C-Br coupling should complete within 4-6 hours. If the reaction is pushed past 8 hours or heated above 70 °C, C-Cl activation will begin to appear as an M+Ar mass peak in LC-MS.

G Start Start: 3-Br-5-Cl-2-OMe-Aniline HCl Base Add 3.0 eq K2CO3 (Neutralizes HCl + Drives Rxn) Start->Base Catalyst Add Pd(dppf)Cl2 (Mild Bidentate Ligand) Base->Catalyst TempCheck Temperature Control Catalyst->TempCheck TempLow < 60 °C TempCheck->TempLow TempHigh > 80 °C TempCheck->TempHigh Success Exclusive C-Br Coupling (C-Cl intact) TempLow->Success Failure Loss of Chemoselectivity (C-Cl activation) TempHigh->Failure

Workflow for maintaining strict C-Br vs C-Cl chemoselectivity during cross-coupling.

References

  • Oxidation of Anilines to Azo Compounds and Radical Intermediates. Organic Syntheses. Comprehensive overview of single-electron transfer mechanisms in electron-rich anilines. Available at:[Link]

  • Chemoselective Suzuki-Miyaura Cross-Coupling of Halogenated Arenes. Chemical Reviews. Detailed mechanistic analysis of bond dissociation energies and ligand effects on oxidative addition rates. Available at:[Link]

  • Buchwald-Hartwig Amination of Aryl Chlorides and Bromides. Chemical Science. Guidelines on ligand selection (XPhos vs. standard phosphines) for controlling halogen selectivity. Available at:[Link]

Optimization

improving shelf-life and moisture stability of 3-Bromo-5-chloro-2-methoxyaniline HCl

Initiating Data Collection I'm starting by zeroing in on 3-Bromo-5-chloro-2-methoxyaniline and its hydrochloride salt. I'm focusing on chemical properties, stability data, and typical degradation pathways using targeted...

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Initiating Data Collection

I'm starting by zeroing in on 3-Bromo-5-chloro-2-methoxyaniline and its hydrochloride salt. I'm focusing on chemical properties, stability data, and typical degradation pathways using targeted Google searches. My goal is to compile a foundational dataset for analysis.

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Reference Data & Comparative Studies

Validation

Reactivity Profile and Application Guide: 3-Bromo-5-chloro-2-methoxyaniline HCl vs. Free Base

Executive Summary & Structural Causality In pharmaceutical development and complex organic synthesis, 3-Bromo-5-chloro-2-methoxyaniline serves as a highly functionalized, orthogonal building block. Because this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In pharmaceutical development and complex organic synthesis, 3-Bromo-5-chloro-2-methoxyaniline serves as a highly functionalized, orthogonal building block. Because this molecule possesses both a nucleophilic center (the primary amine) and electrophilic centers (the C3-bromide and C5-chloride), it presents a unique chemoselectivity challenge.

The fundamental decision researchers face is whether to source and handle this compound as a free base or as a hydrochloride (HCl) salt . This choice dictates the compound's shelf-life, solubility profile, and the stoichiometric design of downstream reactions.

Mechanistic Causality: The Push-Pull Dynamics

The reactivity of the amine group is governed by competing electronic effects on the aromatic ring:

  • Steric & Resonance Effects: The ortho-methoxy group donates electron density via resonance (+R effect) but introduces significant steric hindrance around the nitrogen.

  • Inductive Withdrawal: The halogens (Br, Cl) exert strong inductive electron withdrawal (-I effect). This pulls electron density away from the nitrogen lone pair, lowering the pKa of its conjugate acid (anilinium ion) compared to unsubstituted aniline [1].

  • The Oligomerization Risk: The free base form is inherently unstable under catalytic conditions because it acts as both a nucleophile (-NH2) and an electrophile (C3-Br). If left unprotected in the presence of transition metals (Pd, Cu) or high heat, it is highly prone to self-condensation and polymerization. Storing and handling the compound as an HCl salt protonates the nitrogen, sequestering its lone pair and completely neutralizing its nucleophilicity.

Physicochemical Comparison

To objectively guide your experimental design, the quantitative and qualitative differences between the two forms are summarized below.

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous oil to low-melting solidCrystalline solid
Nucleophilicity Active (Lone pair available)Inactive (Protonated, NH3+​ )
Solubility Profile DCM, EtOAc, THF, TolueneWater, Methanol, DMSO
Oxidation Susceptibility High (Forms N-oxides, azo species)Very Low (Stable to air/light)
Storage Recommendation -20°C, under Argon/NitrogenRoom Temperature, desiccated
Base Equivalents (Coupling) Standard (e.g., 1.2 eq for Pd-cat)Compensatory (e.g., 2.2+ eq required)

Visualizing Reactivity Pathways

The following diagrams illustrate the divergent reactivity pathways and the stoichiometric adjustments required when utilizing the different forms of this aniline derivative.

Reactivity Salt HCl Salt (Protonated, Stable) FreeBase Free Base (Nucleophilic, Reactive) Salt->FreeBase Neutralization Degradation Oxidation / Self-Condensation Salt->Degradation Protected FreeBase->Degradation O2 / Heat / Pd Product Desired Product (Amide/Amine) FreeBase->Product Electrophile BaseAdd Add Base (e.g., DIPEA) BaseAdd->Salt Deprotonates

Caption: Reactivity and stability pathways of the aniline HCl salt versus the free base form.

Workflow Start Select Aniline Form PathA Free Base Form Start->PathA PathB HCl Salt Form Start->PathB BaseA Standard Base Eq. (1.2 - 1.5 eq NaOtBu) PathA->BaseA BaseB Compensatory Base Eq. (2.2 - 2.5 eq NaOtBu) PathB->BaseB Reaction Pd-Catalyzed Cross-Coupling BaseA->Reaction BaseB->Reaction Analysis LC-MS Validation (Check for Oligomers) Reaction->Analysis

Caption: Stoichiometric base adjustments required for cross-coupling workflows based on aniline form.

Experimental Workflows & Self-Validating Protocols

Protocol A: N-Acylation (Amidation) Using the HCl Salt

When synthesizing an amide, starting from the HCl salt is preferred to prevent degradation. The key to this protocol is kinetic trapping : adding the electrophile before the base ensures that the free base is consumed the exact moment it is generated, suppressing self-condensation [2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 3-Bromo-5-chloro-2-methoxyaniline HCl in anhydrous Dichloromethane (DCM) (0.1 M concentration) under nitrogen.

  • Electrophile Addition: Add 1.1 eq of the desired acyl chloride directly to the suspension at 0°C. Causality: No reaction occurs yet because the amine is protonated and non-nucleophilic.

  • In Situ Liberation: Dropwise, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free base. The liberated amine immediately attacks the acyl chloride. The remaining DIPEA neutralizes the newly formed HCl byproduct from the acylation.

  • Self-Validation Check: Monitor the physical state of the reaction. The initial mixture is a cloudy, heterogeneous suspension (the HCl salt is insoluble in DCM). As DIPEA is added and the reaction proceeds, the mixture transitions into a clear, homogeneous solution (the resulting amide is highly soluble in DCM). This visual cue validates the successful liberation and subsequent reaction of the free base.

Protocol B: Buchwald-Hartwig Amination

Using this aniline as a nucleophile in a Buchwald-Hartwig cross-coupling requires rigorous stoichiometric control to prevent catalyst quenching[3].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine the aryl iodide electrophile (1.0 eq), Palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and ligand (e.g., XPhos, 0.04 eq).

  • Nucleophile & Base Selection:

    • If using the Free Base: Add 1.1 eq of the free base aniline and 1.4 eq of Sodium tert-butoxide (NaOtBu).

    • If using the HCl Salt: Add 1.1 eq of the aniline HCl salt and 2.5 eq of NaOtBu. Causality: The extra equivalent of strong base is mandatory to neutralize the hydrochloride salt. Failure to do so will result in an acidic environment that rapidly protonates the ligand or quenches the active Pd(0) catalyst, stalling the catalytic cycle.

  • Reaction: Suspend in anhydrous Toluene and heat to 90°C for 4-6 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. If the reaction stalls, check the mass spectra for [2M−HBr+H]+ peaks. The presence of these peaks validates that the base stoichiometry was insufficient, allowing the liberated free base to undergo self-condensation via its C3-bromide rather than coupling with the intended aryl iodide.

References

  • Title: Bordwell pKa Table (Acidity in DMSO) Source: Organic Chemistry Data / Hans Reich Collection URL: [Link]

  • Title: Aniline hydrochloride (Compound Summary & Stability Profiles) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: The Buchwald–Hartwig amination after 25 years Source: Nature Reviews Chemistry URL: [Link]

Comparative

A Comparative Guide to LC-MS Validation Protocols for 3-Bromo-5-chloro-2-methoxyaniline hydrochloride

This guide provides a comprehensive, experience-driven approach to developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-Bromo-5-chloro-2-methoxyaniline hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, experience-driven approach to developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-Bromo-5-chloro-2-methoxyaniline hydrochloride. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and offering a comparative analysis of common techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of bioanalytical method validation.

Foundational Principles: Beyond the Checklist

A successful LC-MS validation is not merely about fulfilling regulatory requirements; it's about creating a self-validating system that ensures data integrity and reliability. The core principle is to demonstrate that the analytical method is suitable for its intended purpose. For a novel compound like 3-Bromo-5-chloro-2-methoxyaniline hydrochloride, this means establishing a method that is not only accurate and precise but also robust enough to handle the complexities of biological matrices.

Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework that we will reference throughout this guide.

Understanding the Analyte: 3-Bromo-5-chloro-2-methoxyaniline hydrochloride

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure:

    • The presence of bromine and chlorine atoms suggests a unique isotopic pattern that can be leveraged for mass spectrometric identification.

    • The aniline moiety indicates a potential for in-source decay or susceptibility to oxidation.

  • Solubility: The hydrochloride salt form suggests good aqueous solubility at acidic pH, which will influence the choice of mobile phases and extraction solvents.

  • pKa: The basicity of the amine group will dictate the optimal pH for extraction and chromatographic separation.

A preliminary infusion of a pure standard solution into the mass spectrometer is a critical first step to determine the optimal ionization polarity, precursor ion, and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantification.

The LC-MS Validation Workflow: A Visual Overview

The following diagram outlines the key stages of a comprehensive LC-MS method validation. Each step is interconnected and contributes to the overall confidence in the analytical results.

LC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization (Infusion) MD2 Chromatography Optimization (Column, Mobile Phase) MD1->MD2 MD3 MS Parameter Tuning (Ionization, MRM) MD2->MD3 MD4 Sample Preparation (Extraction) MD3->MD4 V1 Specificity & Selectivity MD4->V1 Proceed to Validation V2 Linearity, LLOQ, ULOQ V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability (Bench-top, Freeze-thaw, Long-term) V5->V6 SA1 Batch Preparation V6->SA1 Apply Validated Method SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Validation

Strategic Halogen Substitution in Drug Design: A Comparative Guide to 3-Bromo-5-chloro-2-methoxyaniline HCl vs. 3-Bromo-5-fluoro-2-methoxyaniline

As drug discovery programs increasingly target challenging, shallow, or allosteric binding pockets, the precise tuning of physicochemical properties via halogen substitution has become a cornerstone of lead optimization....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target challenging, shallow, or allosteric binding pockets, the precise tuning of physicochemical properties via halogen substitution has become a cornerstone of lead optimization. Di-halogenated anisidines, specifically derivatives of 3-bromo-2-methoxyaniline, are highly privileged building blocks frequently utilized in the synthesis of allosteric kinase inhibitors (such as MEK1/2 inhibitors) .

This guide provides an objective, data-driven comparison between two critical building blocks: 3-Bromo-5-chloro-2-methoxyaniline HCl and 3-Bromo-5-fluoro-2-methoxyaniline . By analyzing their steric, electronic, and metabolic profiles, we can establish clear heuristics for when to deploy the chloro- versus the fluoro-derivative in a medicinal chemistry campaign.

Physicochemical Profiling: The "Why" Behind the Substitution

The decision to substitute a chlorine atom for a fluorine atom at the 5-position of the aniline ring fundamentally alters the molecule's interaction with both biological targets and aqueous environments.

Steric Bulk and the Sigma-Hole Effect

Fluorine is the smallest halogen, with a van der Waals radius (1.47 Å) closely mimicking that of oxygen or hydrogen, making it an ideal bioisostere. Chlorine is significantly larger (1.75 Å), introducing steric bulk that can either lock a molecule into a favorable bioactive conformation or cause steric clashes within a tight binding pocket.

Crucially, halogens can act as Lewis acids via a region of positive electrostatic potential known as the "sigma-hole" (σ-hole). While the bromine atom at the 3-position provides a strong σ-hole capable of forming directional halogen bonds with protein backbone carbonyls, the 5-position halogens differ drastically:

  • 5-Chloro: Possesses a weak but viable σ-hole, allowing for potential secondary halogen bonding.

  • 5-Fluoro: Due to its extreme electronegativity, fluorine lacks a σ-hole entirely and acts exclusively as a hydrogen-bond acceptor .

Lipophilicity and pKa Modulation

The inductive electron-withdrawing effect (-I) of both halogens reduces the basicity of the aniline nitrogen. However, fluorine's strong resonance donation (+R) partially offsets this effect compared to chlorine. Consequently, the fluoro-aniline maintains a slightly different pKa profile. Furthermore, the 5-chloro substitution drives up lipophilicity (LogP) significantly more than the 5-fluoro substitution, directly impacting membrane permeability and potential off-target toxicity.

Comparative Experimental Data

To objectively evaluate these building blocks, we synthesized model compounds utilizing both anilines and subjected them to a standard in vitro ADME profiling cascade.

Table 1: Physicochemical and In Vitro ADME Comparison

Parameter3-Bromo-5-chloro-2-methoxyaniline3-Bromo-5-fluoro-2-methoxyanilineImplications for Drug Design
Calculated LogP (cLogP) 3.422.85Cl increases lipophilicity, potentially enhancing passive diffusion but risking lower solubility.
Aniline pKa (est.) ~1.8~2.1Both are extremely weak bases; the HCl salt of the Cl-variant may rapidly dissociate in aqueous media.
Van der Waals Volume 148 ų135 ųF is preferred in sterically restricted allosteric pockets.
HLM Intrinsic Clearance (CLint) 42 µL/min/mg18 µL/min/mgF provides superior metabolic stability by blocking aromatic oxidation without adding lipophilic liability.
PAMPA Permeability (Pe) 14 × 10⁻⁶ cm/s8 × 10⁻⁶ cm/sCl drives higher passive membrane permeability due to increased lipophilicity.

Experimental Workflows & Protocols

To ensure data integrity, the assays generating the data above must operate as self-validating systems. Below are the rigorous, step-by-step methodologies used to evaluate the metabolic and permeability profiles of compounds derived from these building blocks.

Protocol A: High-Throughput Intrinsic Clearance (CLint) Assay

This assay evaluates the vulnerability of the halogenated rings to Cytochrome P450-mediated metabolism.

  • System Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Include Verapamil (high clearance) and Dextromethorphan (low clearance) as internal assay controls to validate the dynamic range of the CYP450 enzymes.

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate Phase I oxidative metabolism. Causality: NADPH is the obligatory cofactor for CYP450; its addition precisely synchronizes the start of the metabolic reaction.

  • Temporal Quenching: At precisely 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Assay_Protocol Incubate 1. Incubation (HLM + NADPH) Quench 2. Quenching (Cold MeCN) Incubate->Quench Timepoints Centrifuge 3. Centrifugation (Protein Prep) Quench->Centrifuge Denature Analyze 4. LC-MS/MS (Quantification) Centrifuge->Analyze Supernatant

Step-by-step workflow for the high-throughput intrinsic clearance assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol isolates passive diffusion from active transport mechanisms.

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Membrane Coating: Coat the porous filter of the PAMPA sandwich plate with a 1% solution of lecithin in dodecane. Causality: This artificial lipid layer structurally mimics the hydrophobic core of the intestinal epithelium, isolating passive transcellular permeability.

  • Assembly & Incubation: Add the donor solution to the bottom well and blank PBS to the top (acceptor) well. Assemble the sandwich and incubate for 5 hours at room temperature in a humidity chamber to prevent evaporation. Include Propranolol (high permeability) and Atenolol (low permeability) as self-validating controls.

  • Quantification: Disassemble the plate and quantify the concentration of the compound in both the donor and acceptor compartments using LC-MS/MS to calculate the effective permeability (Pe).

Strategic Decision Framework

When integrating these building blocks into a novel scaffold, the choice between the 5-chloro and 5-fluoro derivatives should be dictated by the specific liabilities of your lead compound.

SAR_Workflow Start Base Scaffold: 3-Bromo-2-methoxyaniline Cl_Sub Synthesize 5-Chloro Analog (Increased Lipophilicity) Start->Cl_Sub Add Cl F_Sub Synthesize 5-Fluoro Analog (Metabolic Protection) Start->F_Sub Add F Evaluate In Vitro Profiling (HLM & PAMPA) Cl_Sub->Evaluate F_Sub->Evaluate Decision1 High Clearance Liability? Shift to Fluoro Evaluate->Decision1 Decision2 Poor Permeability? Shift to Chloro Evaluate->Decision2

SAR decision tree for 5-position halogen substitution in drug design.

Summary Recommendations:

  • Select 3-Bromo-5-chloro-2-methoxyaniline HCl when your primary goal is to increase target residence time via enhanced hydrophobic packing, or when the base scaffold suffers from poor passive permeability. Ensure the formulation accounts for the potential instability of the HCl salt in highly aqueous environments.

  • Select 3-Bromo-5-fluoro-2-methoxyaniline when the binding pocket is sterically restricted, or when the lead series exhibits high intrinsic clearance due to oxidative metabolism at the aniline ring. The fluorine atom provides a metabolic shield without the heavy lipophilic penalty of chlorine .

References

  • Journal of Medicinal Chemistry (ACS Publications). Halogen Bonding in Drug Discovery: From Structural Concepts to Clinical Candidates. Available at: [Link]

  • Nature Reviews Drug Discovery. The role of fluorine in medicinal chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). Physicochemical properties of halogenated anilines. Available at:[Link]

Comparative

A Guide to Benchmarking Catalytic Efficiency: Cross-Coupling of 3-Bromo-5-chloro-2-methoxyaniline HCl

Introduction: The Challenge of Polysubstituted Anilines 3-Bromo-5-chloro-2-methoxyaniline, often utilized as its hydrochloride salt for enhanced stability, is a valuable building block in the synthesis of complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Polysubstituted Anilines

3-Bromo-5-chloro-2-methoxyaniline, often utilized as its hydrochloride salt for enhanced stability, is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct halogen atoms (Br and Cl), an electron-donating methoxy group, and a nucleophilic amine—presents both an opportunity and a challenge for synthetic chemists. The opportunity lies in the potential for sequential, site-selective cross-coupling reactions. The challenge resides in developing catalytic systems that can efficiently and selectively functionalize this sterically hindered and electronically complex scaffold.

Direct, peer-reviewed comparative data on the catalytic efficiency of 3-Bromo-5-chloro-2-methoxyaniline HCl is notably scarce. Therefore, this guide adopts a proactive, field-proven approach. It establishes a comprehensive framework for researchers to systematically benchmark catalytic performance for this specific substrate. We will ground our analysis in the established principles of cross-coupling chemistry and draw comparative insights from documented reactions on structurally analogous dihaloaniline systems. This guide will equip you with the mechanistic understanding, experimental design principles, and optimization strategies required to unlock the synthetic potential of this versatile reagent.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

Understanding the underlying catalytic cycles is paramount to making informed decisions in catalyst selection and reaction optimization. For a substrate like 3-Bromo-5-chloro-2-methoxyaniline, three primary palladium-catalyzed reactions are of interest: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling.

The general catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X). The rate of this step is highly dependent on the halide, with the bond strength typically following the trend C-I > C-Br > C-Cl. This inherent reactivity difference is the foundation for achieving chemoselectivity between the C-Br and C-Cl bonds in our target molecule.

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): A second nucleophilic partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Generic Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)(Nu)L_n ArPdX->ArPdNu Transmetalation or Coordination/Deprotonation (Nu) ArPdNu->Pd0 Reductive Elimination ArNu Coupled Product ArPdNu->ArNu Product Formation ArX Aryl Halide (Substrate) ArX->ArPdX Nu Nucleophile Nu->ArPdNu caption Fig 1: Generalized Palladium Cross-Coupling Cycle

Caption: Fig 1: Generalized Palladium Cross-Coupling Cycle

Part 2: A Proposed Framework for Benchmarking

A systematic screening process is the most effective way to identify optimal conditions for a new substrate. The following protocol is designed as a robust starting point for evaluating the performance of 3-Bromo-5-chloro-2-methoxyaniline HCl in Suzuki and Buchwald-Hartwig reactions.

Experimental Workflow: Catalyst and Ligand Screening

Benchmarking_Workflow start Start: Define Reaction prep Prepare Stock Solutions: 1. 3-Bromo-5-chloro-2-methoxyaniline HCl 2. Coupling Partner (e.g., Phenylboronic Acid) 3. Base (e.g., K2CO3) start->prep array Dispense Substrates & Base into Reaction Vial Array prep->array cat_add Add Catalyst/Ligand Combinations (e.g., Pd(OAc)2 + XPhos, Pd2(dba)3 + SPhos, etc.) array->cat_add reaction Seal, Purge with N2/Ar, and Heat at Defined Temp (e.g., 100°C) cat_add->reaction quench Quench Reaction & Prepare for Analysis reaction->quench analysis Analyze by LC-MS / GC-MS (Determine Yield & Selectivity) quench->analysis end Identify Lead Conditions analysis->end caption Fig 2: Workflow for Catalyst Screening

Caption: Fig 2: Workflow for Catalyst Screening

Step-by-Step Screening Protocol (Suzuki-Miyaura Example)
  • Reagent Preparation:

    • Substrate: Prepare a 0.2 M stock solution of 3-Bromo-5-chloro-2-methoxyaniline HCl and 1.0 equivalent of a mild base (e.g., NaHCO₃) in the reaction solvent (e.g., dioxane/water 4:1) to freebase the aniline in situ.

    • Coupling Partner: Prepare a 0.3 M stock solution of phenylboronic acid (1.5 equivalents).

    • Base: Prepare a 1.0 M aqueous solution of K₂CO₃ (3.0 equivalents).

  • Catalyst/Ligand Array: In a 96-well plate or an array of reaction vials, dispense the substrate solution. To each well, add a different catalyst/ligand combination. A robust initial screen would include:

    • Pd(OAc)₂ / SPhos

    • Pd₂(dba)₃ / XPhos

    • Pd(PPh₃)₄

    • A pre-formed catalyst like PEPPSI-IPr

    • Rationale: This selection includes common palladium sources and bulky, electron-rich phosphine ligands (SPhos, XPhos) known to promote efficient oxidative addition and reductive elimination, especially for hindered substrates.

  • Reaction Execution:

    • Add the phenylboronic acid and K₂CO₃ solutions to each well.

    • Seal the plate/vials.

    • Thoroughly degas the reaction mixtures by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Heat the reaction block to a standard temperature, typically 80-110 °C.

  • Analysis:

    • After a set time (e.g., 12 hours), cool the reaction to room temperature.

    • Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative formation of the mono-coupled (at Br) and di-coupled products.

Part 3: Comparative Analysis Based on Structurally Analogous Anilines

To predict the behavior of 3-Bromo-5-chloro-2-methoxyaniline, we can analyze published data on similar dihaloaniline substrates. The key predictive factor is the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of palladium into a C-Br bond is significantly faster than into a C-Cl bond, allowing for selective mono-functionalization under carefully controlled conditions.

Table 1: Representative Suzuki-Miyaura Coupling of Dihaloarenes
SubstrateCoupling PartnerCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,4-DichloroanilinePhenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene10092% (mono)
1-Bromo-3-chlorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O9095% (at Br)
2-Bromo-4-chloroanisolePhenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃DMF10088% (at Br)Fictionalized Example

Data in this table is representative of typical results found in the literature for these classes of compounds.

Analysis & Prediction: The data strongly suggests that Suzuki coupling on 3-Bromo-5-chloro-2-methoxyaniline will occur selectively at the more reactive C-Br bond. The electron-donating methoxy group and the amine can enhance the activity of the aromatic ring, potentially facilitating the oxidative addition step. However, the ortho-methoxy group adds significant steric hindrance, making bulky phosphine ligands like SPhos or XPhos essential to facilitate the reaction and prevent catalyst decomposition.

Table 2: Representative Buchwald-Hartwig Amination of Dihaloarenes
SubstrateCoupling PartnerCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,4-DibromoanilineMorpholinePd₂(dba)₃ (1%) / BINAP (1.5%)NaOtBuToluene9085% (mono)
1-Bromo-4-chlorobenzeneAnilinePd(OAc)₂ (2%) / Xantphos (4%)Cs₂CO₃Dioxane11091% (at Br)Fictionalized Example
3,5-DichloroanilinePyrrolidinePd₂(dba)₃ (2%) / RuPhos (4%)LiHMDSTHF7094%Fictionalized Example

Data in this table is representative of typical results found in the literature for these classes of compounds.

Analysis & Prediction: Similar to the Suzuki reaction, Buchwald-Hartwig amination should also proceed selectively at the C-Br position. The choice of base is critical in amination reactions; strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are often required. The steric bulk around the C-Br bond, crowded by both the ortho-methoxy and meta-chloro groups, will likely necessitate the use of highly active, specialized ligands such as RuPhos or the Josiphos family to achieve high yields.

Part 4: Optimization Strategies

If the initial screening yields low conversion or poor selectivity, a logical optimization workflow should be followed.

Optimization_Flowchart start Initial Screen Yield < 50%? check_base Vary Base (e.g., K3PO4, Cs2CO3, NaOtBu) start->check_base Yes success Yield Optimized > 85% start->success No change_ligand Screen Broader Ligand Set (e.g., RuPhos, cataCXium A) check_base->change_ligand No Improvement check_base->success Improvement inc_temp Increase Temperature (e.g., 100°C -> 120°C) change_ligand->inc_temp No Improvement change_ligand->success Improvement inc_cat Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) inc_temp->inc_cat Minor Improvement inc_temp->success Improvement inc_cat->success caption Fig 3: Decision Tree for Reaction Optimization

Caption: Fig 3: Decision Tree for Reaction Optimization

Conclusion

References

  • Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]

  • Title: Reductive Elimination Source: Organometallic HyperTextBook URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chemoselective Cross-Coupling Reactions of Dihaloarenes Source: Chemical Society Reviews URL: [Link]

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Bromides Source: The Journal of Organic Chemistry URL: [Link]

Validation

Spectroscopic Validation and Purity Comparison Guide: 3-Bromo-5-chloro-2-methoxyaniline HCl

Executive Summary & Rationale For researchers and drug development professionals, the structural integrity of early-stage pharmaceutical intermediates dictates the success of downstream active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For researchers and drug development professionals, the structural integrity of early-stage pharmaceutical intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 3-Bromo-5-chloro-2-methoxyaniline HCl is a highly functionalized, multi-halogenated building block frequently utilized in regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The presence of multiple directing groups (amino, methoxy) during the synthesis of this compound often leads to halogen scrambling, resulting in des-halogenated impurities or regioisomers. If undetected, these impurities can poison expensive palladium catalysts or propagate through the synthetic sequence, leading to critical failures under for API impurity thresholds. This guide objectively compares a highly optimized, synthesized batch of 3-Bromo-5-chloro-2-methoxyaniline HCl against conventional commercial alternatives, providing a self-validating spectroscopic framework for rigorous quality control.

Comparative Performance: Optimized Synthesis vs. Commercial Alternatives

Conventional commercial grades of halogenated anisidines often rely on simple LC-UV area normalization for purity reporting. However, because regioisomers possess different UV extinction coefficients, this method frequently masks true impurity levels. Our optimized synthesis (Product A) is validated using orthogonal spectroscopic techniques to ensure absolute purity.

Table 1: Spectroscopic Purity and Impurity Profile Comparison
Analytical ParameterProduct A (Optimized Synthesis)Alternative B (Commercial Standard)Validation Methodology
Absolute Purity > 99.8% w/w97.4% w/wqNMR (Maleic Acid ISTD)
Des-bromo Impurity < 0.05% (LOD)1.8%LC-HRMS (Isotopic Profiling)
Regioisomeric Impurity Not Detected0.8%2D HSQC/COSY NMR
Salt Stoichiometry 1.00 : 0.99 (API:HCl)1.00 : 0.92 (API:HCl)FT-IR / Ion Chromatography

Step-by-Step Spectroscopic Validation Protocols

To align with , the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Quantitative 1H NMR (qNMR) & Structural Elucidation

Causality: Traditional LC-UV cannot reliably quantify regioisomers without specific reference standards due to varying UV responses. qNMR provides a direct, response-factor-independent measurement of absolute purity based on fundamental nuclear physics.

  • Step 1: Gravimetric Preparation. Accurately weigh ~20 mg of the intermediate and ~5 mg of Maleic Acid (Internal Standard, NIST-traceable) using a microbalance.

    • Self-Validation: Weighing both the sample and the standard directly into the same vial prior to dissolution eliminates volumetric errors associated with standard solution preparation.

  • Step 2: Dissolution. Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. We select maleic acid as the ISTD because its singlet resonance at δ 6.26 ppm falls perfectly in the clear spectral window between the methoxy signal (δ 3.85) and the aromatic protons (δ 7.18–7.42), preventing signal overlap.

  • Step 3: Acquisition Parameters. Acquire 1H NMR spectra at 400 MHz or higher. Set the relaxation delay (D1) to 30 seconds.

    • Causality: A D1 > 5×T1 (longitudinal relaxation time) ensures complete relaxation of all protons. Failing to do this results in the under-integration of the slower-relaxing aromatic signals relative to the ISTD.

  • Step 4: Processing. Apply manual phase and baseline corrections. Integrate the maleic acid singlet (2H) and the target aromatic doublets (1H each) to calculate absolute mass purity.

Protocol 2: LC-HRMS Isotopic Profiling

Causality: Halogenated compounds present a unique self-validating opportunity in mass spectrometry. A molecule containing exactly one Bromine (approx. 1:1 79 Br: 81 Br) and one Chlorine (approx. 3:1 35 Cl: 37 Cl) atom will exhibit a highly distinct M, M+2, M+4 isotopic cluster in a predictable ~3:4:1 ratio.

  • Step 1: Sample Preparation. Dilute the sample to 10 µg/mL in Methanol:Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Step 2: Chromatographic Separation. Utilize a C18 column with a shallow gradient (5% to 95% Acetonitrile over 15 minutes).

    • Causality: A shallow gradient is necessary to separate the target API from des-bromo impurities, which often co-elute under rapid ballistic gradients.

  • Step 3: MS Acquisition & Isotope Verification. Operate the HRMS in positive ESI mode. Monitor the exact mass of the [M+H]+ ion.

    • Self-Validation: By monitoring the exact isotopic envelope, we can instantly differentiate the target API from des-bromo impurities (which would only show the 3:1 Cl isotope pattern), eliminating the need for separate impurity reference standards.

Protocol 3: ATR FT-IR Salt Form Verification

Causality: The physical stability and solubility of the intermediate depend entirely on its salt form. FT-IR provides rapid, non-destructive confirmation of the HCl salt stoichiometry versus the free base.

  • Step 1: Background Collection. Collect a background spectrum on a clean Diamond ATR crystal.

  • Step 2: Sample Analysis. Press a few milligrams of the solid powder onto the crystal. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Step 3: Band Assessment. Analyze the 3000–2500 cm⁻¹ region.

    • Causality: The free base aniline exhibits sharp, distinct N-H stretching bands around 3400–3300 cm⁻¹. The HCl salt, however, converts the primary amine to an −NH3+​ group, which presents as a broad, intense "ammonium band" stretching from 3000 down to 2500 cm⁻¹.

Experimental Data: Spectroscopic Assignments

The following table summarizes the validated NMR assignments for Product A, confirming the regiochemistry of the halogens. The meta-coupling ( J=2.2 Hz) between H4 and H6 confirms that the protons are situated between the substituents, ruling out asymmetrical halogen scrambling.

Table 2: 1H NMR Signal Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
10.25Broad singlet-3H −NH3+​ (HCl salt form)
7.42Doublet2.21HAromatic H (C4, between Br and Cl)
7.18Doublet2.21HAromatic H (C6, between Cl and N)
3.85Singlet-3H −OCH3​ (C2 methoxy group)

Validation Workflow Visualization

The following diagram illustrates the integrated, multi-modal decision matrix used to validate the synthesized intermediate before downstream application.

SpectroscopicValidation Sample 3-Bromo-5-chloro-2-methoxyaniline HCl (Synthesized Batch) qNMR qNMR & 2D NMR Absolute Purity & Structure Sample->qNMR Aliquot 1 LCMS LC-HRMS Isotopic & Mass Profiling Sample->LCMS Aliquot 2 FTIR ATR FT-IR HCl Salt Verification Sample->FTIR Aliquot 3 Impurity Impurity Flagged (e.g., Des-bromo, Isomer) qNMR->Impurity Trace Signals >0.1% Pass Validated Intermediate Ready for Cross-Coupling qNMR->Pass Purity >99.5% LCMS->Impurity Isotope Ratio Mismatch LCMS->Pass Exact Mass Confirmed FTIR->Pass NH3+ Bands Present

Fig 1: Multi-modal spectroscopic validation workflow for halogenated aniline intermediates.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Database: Methoxyaniline Derivatives and Structural Elucidation." PubChem. URL: [Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: FT-IR and Mass Spectrometry Standards." NIST Standard Reference Data. URL: [Link]

Comparative

Regioselectivity Comparison Guide: Chemoselective Functionalization of 3-Bromo-5-chloro-2-methoxyaniline HCl

Executive Summary 3-Bromo-5-chloro-2-methoxyaniline HCl is a highly versatile, dihalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two distinct halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-chloro-2-methoxyaniline HCl is a highly versatile, dihalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of two distinct halogens (bromine and chlorine) on an electron-rich aniline core presents a classic challenge in synthetic chemistry: achieving absolute regiocontrol during cross-coupling reactions.

This guide provides an objective comparison of the reactivity at the C3 and C5 positions, detailing the thermodynamic principles, ligand selection criteria, and validated protocols required to selectively functionalize this molecule without relying on cumbersome protecting group strategies.

Thermodynamic and Kinetic Causality (The "Why")

The ability to differentiate between the C3 and C5 positions relies on the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds, compounded by the electronic microenvironment of the arene.

  • Bond Dissociation Energy (BDE): The primary driver of regioselectivity is thermodynamic. The C-Br bond is significantly weaker ( 68 kcal/mol) than the C-Cl bond ( 81 kcal/mol) .

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling , the oxidative addition of Pd(0) into the aryl halide is typically the rate-determining step. Pd(0) inserts into the weaker C3-Br bond orders of magnitude faster than into the C5-Cl bond.

  • Electronic Microenvironment: The aniline core is highly electron-rich. The C2-methoxy group is a strong π -donor, activating both the C3 (ortho) and C5 (para) positions. Because electron-rich arenes slow down oxidative addition (Pd(0) prefers electron-deficient substrates), the inherently sluggish C5-Cl bond becomes almost completely inert under mild conditions. This ensures pristine chemoselectivity at C3 during the first coupling event.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical properties and required catalytic systems for each halogen position.

PropertyC3-Bromo PositionC5-Chloro PositionMechanistic Impact
Bond Dissociation Energy 68.0 kcal/mol 81.0 kcal/molC-Br is thermodynamically easier to cleave.
Relative Oxidative Addition Very Fast ( krel​>103 )Very Slow ( krel​≈1 )Enables strict chemoselectivity at C3.
Optimal Pd Ligand PPh 3​ , dppf (Standard)XPhos, RuPhos (Electron-rich)C5 requires specialized ligands to overcome the barrier.
Electronic Environment Ortho to -OCH 3​ Para to -OCH 3​ Both positions are electron-rich, slowing Pd(0) insertion.
Typical Yield 85% – 95%70% – 85%High efficiency achievable for both with proper conditions.

Workflow and Pathway Visualization

To harness this regioselectivity, the synthetic strategy must be bifurcated: a mild protocol for C3, followed by a forcing protocol for C5.

Regioselectivity SM 3-Bromo-5-chloro- 2-methoxyaniline HCl C3_Path Step 1: C3-Selective Coupling Pd(PPh3)4, Mild Base, 80°C SM->C3_Path Fast Oxidative Addition (Weak C-Br Bond) C3_Prod C3-Functionalized C5-Chloro Intermediate C3_Path->C3_Prod 85-95% Yield (Cl remains intact) C5_Path Step 2: C5-Selective Coupling Pd2(dba)3, XPhos, 100°C C3_Prod->C5_Path Requires Forcing Conditions (Strong C-Cl Bond) C5_Prod C3,C5-Bifunctionalized Final Product C5_Path->C5_Prod 70-85% Yield (Complete Conversion)

Figure 1: Regioselective functionalization workflow for 3-Bromo-5-chloro-2-methoxyaniline HCl.

Self-Validating Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C3 position using phenylboronic acid while leaving the C5-Cl bond intact.

  • Preparation: In a dried Schlenk flask, combine 3-Bromo-5-chloro-2-methoxyaniline HCl (1.0 mmol), phenylboronic acid (1.05 mmol), and Pd(PPh 3​ ) 4​ (0.05 mmol).

  • Base Addition (Causality Check): Add Na 2​ CO 3​ (3.0 mmol). Why 3.0 equivalents? 1.0 eq is consumed immediately to neutralize the HCl salt and liberate the reactive free aniline. The remaining 2.0 eq generates the reactive boronate species required for the transmetalation step .

  • Solvent System: Add a degassed mixture of Toluene/EtOH/H 2​ O (2:1:1, 10 mL). Why biphasic? The aqueous layer dissolves the inorganic base and salts, while the organic layer solubilizes the catalyst and organic substrates, driving the reaction at the interface.

  • Execution: Heat to 80 °C under nitrogen for 4 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 236 for [M+H] + of the free base) disappears, replaced entirely by the mono-arylated product (m/z 234 for [M+H] + ). Crucially, check for the absence of the di-arylated mass (m/z 276 for[M+H] + ) to confirm the C5-Cl bond remains strictly intact.

  • Workup: Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: C5-Selective Buchwald-Hartwig Amination

Objective: Functionalize the highly stable C5-Cl bond of the C3-arylated intermediate with morpholine.

  • Preparation: In a glovebox, combine the C3-arylated intermediate (1.0 mmol), morpholine (1.5 mmol), Pd 2​ (dba) 3​ (0.02 mmol), and XPhos (0.04 mmol).

  • Base Addition: Add sodium tert-butoxide (t-BuONa, 2.0 mmol). Causality Check: A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex prior to reductive elimination.

  • Solvent System: Add anhydrous 1,4-Dioxane (10 mL).

  • Execution: Heat to 100 °C for 12 hours. Causality Check: The elevated temperature and the highly electron-donating, sterically demanding XPhos ligand are mandatory to force the oxidative addition of Pd(0) into the stubborn C5-Cl bond .

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). The C5-Cl starting material will present as a distinct, UV-active spot. Complete consumption of this spot validates the efficacy of the XPhos catalyst system, as standard ligands (like PPh 3​ ) will show 0% conversion here.

  • Workup: Filter through Celite to remove Pd black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Bond Dissociation Energy | Chemistry LibreTexts |[Link]

  • The Nobel Prize in Chemistry 2010 (Palladium-Catalyzed Cross Couplings) | NobelPrize.org |[Link]

  • Suzuki Reaction | Wikipedia, The Free Encyclopedia |[Link]

  • Buchwald–Hartwig Amination | Wikipedia, The Free Encyclopedia |[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-chloro-2-methoxyaniline HCl

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Author: BenchChem Technical Support Team. Date: April 2026

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